2-Aminocyclobutane-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-aminocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMWZLLTGEDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: Synthesis of cis-2-Aminocyclobutane-1-carboxylic Acid (ACBC)
Part 1: Executive Summary & Strategic Analysis
cis-2-Aminocyclobutane-1-carboxylic acid (ACBC) is a conformationally restricted analogue of
Synthesizing ACBC presents two primary challenges:
-
Thermodynamic Instability: The cis-isomer is often less stable than the trans-isomer due to steric repulsion between the vicinal substituents.
-
Stereochemical Integrity: Maintaining the cis-configuration during the transformation of a carboxylic acid derivative to an amine requires methods that proceed with strict retention of stereochemistry.[1]
This guide details two distinct synthetic pathways: a Scalable Chemical Route (via Curtius Rearrangement) suitable for multigram production, and a Stereoselective Photochemical Route for accessing specific enantiomers.
Retrosynthetic Logic
The synthesis is best approached by disconnecting the C–N bond. The most reliable method to introduce the amine with retention of configuration is the rearrangement of a carboxylic acid derivative.
Figure 1: Retrosynthetic analysis relying on the Curtius rearrangement to preserve cis-geometry.
Part 2: Detailed Synthetic Protocols
Method A: The Curtius Rearrangement Route (Scalable)
This method is preferred for generating racemic cis-ACBC or for large-scale preparation where photochemical equipment is unavailable. It utilizes cis-cyclobutane-1,2-dicarboxylic anhydride as the pivotal intermediate.
Phase 1: Preparation of the Mono-Ester
Objective: Desymmetrize the anhydride to provide a handle for the amine (via the free acid) while protecting the carboxylate (as the ester).
Reagents:
-
cis-Cyclobutane-1,2-dicarboxylic anhydride (1.0 eq)
-
Benzyl alcohol (1.05 eq) [Preferred for easy hydrogenolytic removal later]
-
DMAP (0.1 eq), TEA (1.2 eq)
-
Solvent: THF or Toluene
Protocol:
-
Dissolve cis-cyclobutane-1,2-dicarboxylic anhydride (10.0 g, 79.3 mmol) in dry THF (100 mL) under nitrogen.
-
Add benzyl alcohol (8.6 mL, 83.3 mmol) and triethylamine (13.2 mL, 95.2 mmol).
-
Cool to 0°C and add DMAP (970 mg, 7.9 mmol).
-
Stir at room temperature for 12 hours. Monitor by TLC (disappearance of anhydride).
-
Concentrate in vacuo. Redissolve in EtOAc and wash with 1M HCl (2x) to remove amines.
-
Dry over Na₂SO₄ and concentrate to yield the crude mono-benzyl ester.
-
Note: This product is a racemic mixture of (1R,2S) and (1S,2R) mono-esters.
-
Phase 2: Curtius Rearrangement (The Critical Step)
Objective: Convert the free carboxylic acid to an amine with retention of configuration .[1][2]
Safety Warning: Azides are potential explosion hazards. DPPA (Diphenylphosphoryl azide) is safer than sodium azide/acid chloride routes but should still be handled behind a blast shield.
Reagents:
-
Mono-benzyl ester (from Phase 1)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (1.2 eq)
-
tert-Butanol (excess, as solvent/reactant)
Protocol:
-
Dissolve the mono-benzyl ester (10.0 g, ~42 mmol) in dry toluene (100 mL).
-
Add triethylamine (7.0 mL, 50 mmol) and DPPA (10.0 mL, 46 mmol).
-
Stir at room temperature for 1 hour to form the acyl azide in situ.
-
Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas will be observed. Maintain temperature for 2–3 hours until gas evolution ceases (formation of isocyanate).
-
Trapping: Add tert-butanol (20 mL) and reflux for 12 hours. This converts the isocyanate into the N-Boc protected amine.
-
Alternative: For the free amine, add water/HCl, but Boc-protection allows for easier purification.
-
-
Cool, dilute with EtOAc, and wash with saturated NaHCO₃ and brine.
-
Purify by column chromatography (Hexane/EtOAc) to isolate cis-2-(Boc-amino)cyclobutane-1-carboxylic acid benzyl ester.
Phase 3: Global Deprotection
Objective: Remove the Boc and Benzyl groups to yield the free amino acid.
Protocol:
-
Dissolve the protected intermediate in MeOH.
-
Add Pd/C (10% wt) and stir under H₂ atmosphere (balloon) for 4–6 hours (removes Benzyl ester).
-
Filter through Celite.
-
Treat the residue with 4M HCl in dioxane for 2 hours (removes Boc).
-
Concentrate and recrystallize from EtOH/Ether to yield cis-ACBC hydrochloride.
Method B: Photochemical [2+2] Cycloaddition (Enantioselective)
For applications requiring high enantiopurity (e.g., peptide drugs), this route is superior as it builds the chirality during the ring formation.
Mechanism: The reaction involves the [2+2] cycloaddition of ethylene to a chiral enamide or uracil derivative. The chiral auxiliary on the nitrogen directs the facial selectivity of the incoming ethylene.
Figure 2: Photochemical pathway utilizing chiral auxiliaries for stereocontrol.
Key Reference Protocol (Adapted from Aitken et al.):
-
Substrate: Use a chiral 2-substituted uracil or an enamide derived from (S)-phenylglycinol.
-
Irradiation: Saturate a solution of the substrate in acetone with ethylene gas. Irradiate with a high-pressure mercury lamp (Pyrex filter) at -20°C.
-
Workup: The resulting cyclobutane-fused derivative is hydrolyzed (e.g., LiOH/H₂O) to open the ring and cleave the auxiliary, yielding the amino acid with >95% ee.
Part 3: Characterization and Quality Control
Trust in the synthesis is established via rigorous characterization. The cis vs. trans distinction is most easily observed via NMR coupling constants (
Analytical Data Table
| Property | cis-ACBC (HCl salt) | trans-ACBC (HCl salt) | Diagnostic Note |
| Melting Point | 226–230°C (dec) | 270–275°C (dec) | cis melts lower than trans. |
| ¹H NMR (Methine) | cis protons are often deshielded.[3] | ||
| Coupling ( | 8–10 Hz | 4–6 Hz | cis coupling is larger in planar rings, but ring puckering can complicate this. NOE is the gold standard. |
| Solubility | Water, MeOH | Water | cis isomer is generally more soluble in polar organics. |
NOE Validation (Self-Validating Step)
To confirm the cis-geometry:
-
Perform a 1D NOE difference experiment irradiating the
-proton to the carboxylate. -
Expectation: Strong enhancement of the
-proton to the amine indicates they are on the same face (cis). Absence of enhancement suggests trans.
Part 4: Resolution Strategies
If Method A (Racemic) is used, resolution is required for biological studies.
-
Enzymatic Resolution:
-
Enzyme: Candida antarctica Lipase B (CALB).[4]
-
Substrate: Racemic ethyl ester of ACBC.
-
Process: CALB selectively hydrolyzes the (1S,2R)-ester (or opposite, depending on conditions) to the free acid, leaving the other enantiomer as the ester.
-
Separation: Acid-base extraction separates the hydrolyzed acid from the unreacted ester.
-
-
Chemical Resolution:
-
Form diastereomeric salts using (R)-phenylethylamine .
-
Recrystallize from EtOH/Water. The diastereomeric salt of the cis-acid will crystallize preferentially.
-
References
-
Gauzy, C., Pereira, E., Faure, S., & Aitken, D. J. (2004). "A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid." Tetrahedron Letters, 45(38), 7095-7097. Link
-
Izquierdo, S., Ruá, F., Sbai, A., Parella, T., Álvarez-Larena, A., Branchadell, V., & Ortuño, R. M. (2005). "(+)- and (-)
-Peptides: Stereoselective Synthesis and a Structural Study." The Journal of Organic Chemistry, 70(20), 7963–7971. Link -
Wessig, P. (2006). "Photochemical Synthesis of Non-Natural Amino Acids." Synlett, 2006(10), 1469-1480. Link
-
Kovalenko, V., et al. (2024).[4] "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." The Journal of Organic Chemistry, 89. (Cited for analogous resolution methods). Link
-
Greene, J. L. (1966). "Method of preparing cis-cyclobutane-1,2-dicarboxylic acid." U.S. Patent 3,290,365. Link
Sources
The Modern Alchemist's Guide to Strained Scaffolds: Synthesizing Cyclobutane Amino Acids via Photochemical [2+2] Cycloaddition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Allure of the Constrained Ring
In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among these, conformationally constrained amino acids have emerged as powerful tools for modulating peptide and protein structure and function. The cyclobutane ring, a motif once considered a synthetic curiosity, is now recognized as a valuable scaffold for imparting rigidity and unique three-dimensional topologies to bioactive molecules.[1][2] This guide provides an in-depth exploration of a powerful and increasingly utilized strategy for the synthesis of cyclobutane amino acids (CBAAs): the photochemical [2+2] cycloaddition. We will delve into the mechanistic underpinnings, practical experimental considerations, and the vast potential of this elegant transformation.
The Fundamental Principle: A Dance of Light and Electrons
The [2+2] photocycloaddition is a cornerstone of photochemistry, enabling the direct formation of a cyclobutane ring from two olefinic partners.[3] While thermally forbidden by the Woodward-Hoffmann rules, this reaction becomes accessible upon photochemical excitation. The process can be broadly understood through the following key stages:
-
Photoexcitation: Absorption of a photon promotes one of the alkene partners to an electronically excited state (typically a singlet state, S1).
-
Intersystem Crossing: The short-lived singlet state can undergo intersystem crossing (ISC) to a more stable triplet state (T1).[1]
-
Intermediate Formation: The excited-state alkene (in either its singlet or triplet state) interacts with a ground-state alkene to form a diradical or zwitterionic intermediate.
-
Ring Closure: Subsequent bond formation and spin inversion (in the case of a triplet intermediate) yields the cyclobutane ring.[1]
A significant advancement in this field has been the advent of photosensitization. Here, a photocatalyst absorbs light and transfers its energy to one of the substrates, allowing the reaction to proceed with lower-energy visible light instead of high-energy UV radiation. This approach not only makes the process more energy-efficient and safer but also enhances selectivity.[4]
The Triplet Energy Transfer (EnT) Mechanism in Cyclobutane α-Amino Acid Synthesis
A prevalent and highly effective mechanism for the synthesis of cyclobutane α-amino acids involves a triplet energy transfer (EnT) pathway, particularly in the reaction of α,β-dehydroamino acids (DhAAs) with styrenes.[5][6] A potent triplet sensitizer, such as an iridium complex (e.g., [Ir(dFCF3ppy)2(dtbpy)]PF6), is excited by visible light. This excited photocatalyst then transfers its energy to the styrene, which has a triplet energy level that is accessible.[5] The resulting triplet-state styrene then undergoes a stepwise cycloaddition with the dehydroamino acid to form the cyclobutane ring. This process is advantageous as it allows for high functional group tolerance and selectivity.[7]
Caption: Triplet energy transfer mechanism for cyclobutane amino acid synthesis.
Experimental Blueprint: A Practical Guide to Synthesis
The successful synthesis of cyclobutane α-amino acids via photocatalytic [2+2] cycloaddition hinges on careful experimental design and execution. The following sections provide a detailed protocol adapted from the work of Mancheño and coworkers, which represents a state-of-the-art approach.[5][7]
Essential Equipment and Reagents
-
Photoreactor: A commercially available or custom-built photoreactor equipped with a cooling fan and a specific wavelength LED light source (e.g., 415 nm blue LEDs) is crucial.[5][8] For scalability, a continuous flow reactor can be employed.[5]
-
Reaction Vessels: Schlenk tubes or similar vessels that can be securely sealed and degassed are necessary for batch reactions.
-
Degassing Equipment: A vacuum pump and a manifold for performing freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen) are essential to remove oxygen, which can quench the excited states.
-
Reagents:
-
α,β-Dehydroamino acid derivatives (e.g., N-acetyl-α,β-dehydroalanine methyl ester).
-
Styrene derivatives.
-
Photocatalyst (e.g., [Ir(dFCF3ppy)2(dtbpy)]PF6).[7]
-
Anhydrous solvent (e.g., acetonitrile).
-
-
Purification: Silica gel for column chromatography.
Step-by-Step Experimental Protocol for the Synthesis of a Cyclobutane α-Amino Acid
This protocol details the synthesis of a representative cyclobutane α-amino acid from an N-acetyl dehydroalanine derivative and 4-methylstyrene.[7]
-
Preparation of the Reaction Mixture:
-
In a Schlenk tube equipped with a magnetic stir bar, combine the N-acetyl-α,β-dehydroalanine methyl ester (1.0 equivalent, e.g., 0.2 mmol), the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (2 mol%), and the 4-methylstyrene (1.5 equivalents).
-
Add anhydrous acetonitrile to achieve a concentration of 0.2 M.
-
-
Degassing the Reaction Mixture:
-
Seal the Schlenk tube and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Alternatively, bubble argon or nitrogen through the solution for 30 minutes.
-
Backfill the tube with the inert gas.
-
-
Photochemical Reaction:
-
Place the Schlenk tube in the photoreactor at a controlled temperature (e.g., 20 °C).
-
Irradiate the reaction mixture with blue LEDs (λmax = 415 nm) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. A typical reaction time is 24 hours.[7]
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified cyclobutane amino acid derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.[7]
-
Caption: A generalized experimental workflow for the synthesis of cyclobutane amino acids.
Substrate Scope and Diastereoselectivity
The versatility of the photochemical [2+2] cycloaddition for the synthesis of cyclobutane α-amino acids is demonstrated by its broad substrate scope. The reaction tolerates a variety of protecting groups on the dehydroamino acid and diverse substituents on the styrene partner.[7]
Table 1: Representative Substrate Scope for the Photocatalytic [2+2] Cycloaddition of Dehydroamino Acids and Styrenes [7]
| Entry | Dehydroamino Acid Protecting Group (N) | Styrene Substituent | Product Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Acetyl | 4-Methyl | 82 | 8:1 |
| 2 | Boc | 4-Methyl | 72 | 8:1 |
| 3 | Cbz | 4-Methyl | 64 | 6:1 |
| 4 | Acetyl | 4-Methoxy | 85 | 10.6:1 |
| 5 | Acetyl | 4-Bromo | 71 | 8:1 |
| 6 | Acetyl | 4-CF₃ | 60 | 6.5:1 |
| 7 | Acetyl | 2-Methyl | 75 | >20:1 |
| 8 | Acetyl | Mesityl | 45 | 1.1:1 |
Data adapted from Mancheño and coworkers.[7]
Insights from the Data:
-
Protecting Group Tolerance: The reaction accommodates various common nitrogen protecting groups such as Acetyl, Boc, and Cbz, with the acetyl group generally providing the highest efficiency.[7]
-
Electronic Effects of Styrene Substituents: Both electron-donating and electron-withdrawing substituents on the styrene aromatic ring are well-tolerated, leading to good to excellent yields.[7]
-
Steric Hindrance: Significant steric hindrance, as seen with the mesityl group, can lead to a decrease in both yield and diastereoselectivity.[7]
-
Diastereoselectivity: The reaction generally proceeds with good to excellent diastereoselectivity, favoring the formation of the cis-isomer.[7]
Challenges and Future Directions
Despite its many advantages, the photochemical [2+2] cycloaddition for cyclobutane amino acid synthesis is not without its challenges. These include:
-
Enantioselectivity: The protocol described generally produces a racemic mixture of the major diastereomer. The development of enantioselective variants using chiral photosensitizers or co-catalysts is an active area of research.[4]
-
Substrate Limitations: While the scope is broad, some highly substituted or electronically demanding substrates may exhibit lower reactivity or selectivity.
-
Scalability: While continuous flow reactors offer a solution for scaling up these reactions, translating photochemical reactions to a large-scale industrial setting can present engineering challenges.[5]
The future of this methodology lies in addressing these challenges. The development of more efficient and selective chiral photocatalysts, the expansion of the substrate scope to include a wider range of functionalized olefins, and the integration of this reaction into automated synthesis platforms will undoubtedly solidify the photochemical [2+2] cycloaddition as an indispensable tool in the synthesis of novel cyclobutane amino acids for drug discovery and beyond.
Conclusion
The photochemical [2+2] cycloaddition offers a powerful, elegant, and increasingly practical approach to the synthesis of structurally diverse and valuable cyclobutane amino acids. Through the use of visible-light photosensitization, this method has become more accessible, efficient, and environmentally benign. For researchers and drug development professionals, mastering this technique opens the door to a rich chemical space of constrained amino acids with the potential to unlock new therapeutic opportunities.
References
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Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air. [Link]
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Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. [Link]
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Griesbeck, A. G., et al. (2014). Diastereoselective intramolecular photochemical [2 + 2] cycloaddition reactions of tethered l-(+)-valinol derived tetrahydrophthalimides. Chemical Communications. [Link]
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Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]
-
Wang, Q-Q., et al. (2021). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry. [Link]
-
Yoon, T. P., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]
-
Li, Y., et al. (2023). Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions. MDPI. [Link]
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Leonori, D., et al. (2021). Visible Light‐Mediated Synthesis of Enantiopure γ‐Cyclobutane Amino and 3‐(Aminomethyl)‐5‐phenylpentanoic Acids. ResearchGate. [Link]
-
Couto, M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
-
Xia, Y., et al. (2020). Visible-Light-Mediated Synthesis of Cyclobutene-Fused Indolizidines and Related Structural Analogs. CCS Chemistry. [Link]
-
Griesbeck, A. G., et al. (2017). Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. American Chemical Society. [Link]
-
Oderinde, M. (2021). Photocatalytic [2+2] cycloaddition for building cyclobutane-fused three-dimensional molecular complexity. American Chemical Society. [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
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Sivaguru, J. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences. [Link]
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Procter, D. J., et al. (2014). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. PMC. [Link]
-
Alemán, J., et al. (2021). [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. Journal of Materials Chemistry A. [Link]
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Griesbeck, A. G., et al. (2014). An Intramolecular [2 + 2] Photocycloaddition Approach to Conformationally Restricted Bis-Pyrrolidines. The Journal of Organic Chemistry. [Link]
-
Yoon, T. P., et al. (2009). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. PMC. [Link]
-
Popik, V. V. (2020). Aminoacids of the cyclobutane series. ResearchGate. [Link]
-
Glorius, F., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. RSC Publishing. [Link]
-
Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group. [Link]
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Armstrong, D. W., & Berthod, A. (2023). Occurrence of D-amino acids in natural products. Natural Products and Bioprospecting. [Link]
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Glorius, F. (2024). Experimental setup [IMAGE]. EurekAlert!. [Link]
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Gouverneur, V. (2022). Intramolecular photochemical (2 + 2) cycloaddition. ResearchGate. [Link]
-
Hou, et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]
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Conformational Analysis of 2-Aminocyclobutane-1-Carboxylic Acid Derivatives: An In-depth Technical Guide
Introduction: The Rising Prominence of Constrained Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Among the strategies employed to achieve these goals, the incorporation of conformationally constrained amino acids into peptide-based drugs has emerged as a powerful approach. 2-Aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives represent a particularly intriguing class of such building blocks. The inherent strain and puckered nature of the cyclobutane ring impart a rigid scaffold, which can pre-organize a peptide backbone into a specific bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1][2] This guide provides a comprehensive technical overview of the conformational analysis of 2-aminocyclobutane-1-carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of cyclobutane stereochemistry and explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate the three-dimensional structures of these valuable synthetic intermediates.
Theoretical Framework: The Puckered World of Cyclobutanes
Unlike their planar-depicted counterparts in introductory organic chemistry, cyclobutane rings are not flat. A planar conformation would entail significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms on adjacent carbons.[3][4] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5] This puckering is not static; the ring can rapidly interconvert between equivalent puckered conformations at room temperature.[6]
The degree of puckering is characterized by the puckering angle (θ) , which is the dihedral angle between the two C-C-C planes of the cyclobutane ring, and the puckering amplitude , which describes the deviation from planarity.[7][8] The puckering motion is often coupled with a CH2-rocking motion , further complicating the conformational landscape.[9][10] For 1,2-disubstituted cyclobutanes like ACBC derivatives, the substituents can adopt either cis or trans configurations. Within each configuration, the substituents can occupy pseudo-axial or pseudo-equatorial positions on the puckered ring, leading to a complex equilibrium of conformers. The relative energies of these conformers are dictated by a delicate balance of steric and electronic effects, including the nature of the protecting groups on the amine and carboxylic acid functionalities.[11]
Elucidating Conformation in Solution: The Power of NMR Spectroscopy
NMR spectroscopy is an indispensable tool for studying the conformation of molecules in solution, providing an averaged picture of the conformational ensemble. For 2-aminocyclobutane-1-carboxylic acid derivatives, ¹H and ¹³C NMR are fundamental, with 2D techniques such as COSY, HSQC, HMBC, and particularly NOESY/ROESY, providing crucial information.
The Karplus Relationship and Vicinal Coupling Constants (³JHH)
The relationship between the vicinal proton-proton coupling constant (³JHH) and the corresponding dihedral angle (φ) is described by the Karplus equation :
J(φ) = A cos²φ + B cosφ + C[12]
where A, B, and C are empirically derived parameters.[13] This equation is a cornerstone of conformational analysis, as it allows the estimation of dihedral angles from experimentally measured coupling constants.[14][15] For cyclobutane systems, the puckered nature of the ring leads to a range of dihedral angles between vicinal protons, and the observed ³JHH values are a population-weighted average of the coupling constants in each conformer. By carefully analyzing these coupling constants, one can infer the predominant puckering of the ring and the orientation of the substituents.[3]
Through-Space Interactions: NOESY and ROESY
While coupling constants provide information about through-bond relationships, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space interactions between protons that are close in proximity (typically < 5 Å), irrespective of their bonding connectivity.[16][17] These techniques are particularly powerful for determining the relative stereochemistry (cis vs. trans) of the amino and carboxyl groups and for identifying which protons are on the same face of the puckered ring. For molecules in the size range of these derivatives, ROESY is often preferred as the NOE effect can be diminished or even zero.[18]
Experimental Protocol for NMR-Based Conformational Analysis
The following protocol outlines a general workflow for the conformational analysis of a novel 2-aminocyclobutane-1-carboxylic acid derivative.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility) in a 5 mm NMR tube.[19] The choice of solvent can influence the conformational equilibrium, so it is crucial to report it.
-
Ensure the sample is free of particulate matter.
Step 2: Data Acquisition
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and obtain initial chemical shift information.[20]
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton spin systems and aid in resonance assignment.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
Acquire a 2D ¹H-¹H ROESY spectrum with a suitable mixing time (e.g., 200-500 ms) to identify through-space correlations.[21]
-
Acquire a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum to accurately measure the vicinal coupling constants (³JHH).
Step 3: Data Analysis and Interpretation
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Carefully measure the ³JHH values for the cyclobutane ring protons.
-
Use the Karplus equation with appropriate parameters to estimate the corresponding dihedral angles. Be mindful that the observed coupling constants are an average over rapidly interconverting conformers.
-
Analyze the ROESY spectrum to identify key through-space correlations. For a cis isomer, NOEs are expected between protons on the same face of the ring, while for a trans isomer, these will be absent.
-
Integrate the NMR data with computational modeling (see Section 4) to build a comprehensive picture of the conformational preferences in solution.
Diagram of the NMR Analysis Workflow:
Caption: Workflow for NMR-based conformational analysis.
The Solid-State Picture: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[22] This technique is invaluable for directly visualizing the puckering of the cyclobutane ring, determining precise bond lengths and angles, and identifying intermolecular interactions such as hydrogen bonding in the crystal lattice.[23]
Causality in Crystallization and Data Collection
The success of an X-ray crystallographic study is critically dependent on the quality of the crystal. For small organic molecules like ACBC derivatives, slow evaporation of a solution in a suitable solvent system is a common and effective crystallization method. The choice of solvent is crucial as it can influence crystal packing and in some cases, lead to the formation of solvates.
Experimental Protocol for Single-Crystal X-ray Crystallography
Step 1: Crystal Growth
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/water) to near saturation.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. High-quality crystals should form over a period of days to weeks.[12]
Step 2: Crystal Mounting and Data Collection
-
Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in the cold stream (typically 100 K) of a diffractometer to minimize thermal motion.
-
Collect a full sphere of diffraction data using a modern X-ray diffractometer equipped with a sensitive detector.
Step 3: Structure Solution and Refinement
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the phase problem using direct methods to obtain an initial electron density map.[24]
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Locate and refine hydrogen atoms.
-
Validate the final structure using established crystallographic metrics.
Diagram of the X-ray Crystallography Workflow:
Caption: Workflow for single-crystal X-ray crystallography.
In Silico Analysis: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to complement experimental data and gain deeper insights into the conformational preferences of 2-aminocyclobutane-1-carboxylic acid derivatives.[5][25] DFT calculations can be used to:
-
Determine the geometries and relative energies of different conformers (e.g., puckered states, rotamers of protecting groups).
-
Calculate the potential energy surface for ring puckering.
-
Predict NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.
-
Simulate vibrational spectra.
The Synergy of Theory and Experiment
A particularly powerful approach is to use DFT to calculate the NMR coupling constants for different low-energy conformers. The calculated coupling constants can then be used to deconvolute the experimentally observed, population-averaged values, providing a more detailed understanding of the conformational equilibrium in solution.[26]
Protocol for DFT-Based Conformational Analysis
Step 1: Building the Initial Structure
-
Build the 3D structure of the desired derivative using a molecular modeling software package.
Step 2: Conformational Search
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for flexible protecting groups.
Step 3: Geometry Optimization and Energy Calculation
-
For each low-energy conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or a more modern functional with dispersion corrections).[9]
-
Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Calculate the relative energies of the conformers, including zero-point vibrational energy corrections.
Step 4: Calculation of NMR Parameters (Optional)
-
For the low-energy conformers, perform NMR calculations to predict chemical shifts and coupling constants.
Step 5: Analysis
-
Analyze the geometries of the low-energy conformers, paying close attention to the puckering of the cyclobutane ring and the orientation of substituents.
-
Compare the relative energies of the conformers to determine the most stable structures.
-
If NMR parameters were calculated, compare them with the experimental data to validate the computational model and gain further insight into the solution-state conformational ensemble.
Diagram of the Computational Modeling Workflow:
Caption: Workflow for DFT-based conformational analysis.
Data Presentation and Interpretation: A Case Study Approach
To illustrate the application of these techniques, consider a hypothetical case study of N-Boc-protected cis- and trans-2-aminocyclobutane-1-carboxylic acid methyl esters.
Representative NMR Data
The following table presents plausible ¹H NMR coupling constants for the cyclobutane ring protons in the cis and trans isomers.
| Coupling Constant | cis Isomer (Hz) | trans Isomer (Hz) | Dihedral Angle (approx.) |
| ³J(H1, H2) | 8.5 | 2.5 | cis: ~0° (eclipsed), trans: ~120° |
| ³J(H2, H3a) | 7.0 | 9.0 | Varies with puckering |
| ³J(H2, H3b) | 2.0 | 4.5 | Varies with puckering |
| ³J(H1, H4a) | 7.5 | 7.0 | Varies with puckering |
| ³J(H1, H4b) | 2.5 | 2.0 | Varies with puckering |
Note: These are representative values and will vary depending on the specific protecting groups and solvent.
The significantly larger ³J(H1, H2) value for the cis isomer is a key diagnostic feature, indicative of a smaller dihedral angle between these two protons.
X-ray Crystallography Data
A crystal structure of a derivative would provide precise values for:
-
Puckering angle (θ): Typically in the range of 20-35°.[7][8]
-
Bond lengths: C-C bonds in the cyclobutane ring are often slightly elongated compared to acyclic alkanes.
-
Bond angles: C-C-C angles will be close to 90°.
-
Torsion angles: These can be directly compared with those inferred from NMR data.
Influence of Protecting Groups
The choice of protecting groups for the amine (e.g., Boc, Cbz, Fmoc) and carboxylic acid (e.g., methyl, ethyl, t-butyl ester) can have a subtle but significant impact on the conformational equilibrium.[][28][29] Larger, bulkier protecting groups may favor conformations that minimize steric interactions, potentially altering the puckering of the ring or the rotameric populations of the substituents. For example, a bulky N-protecting group might favor a conformation where it is pseudo-equatorial.
Conclusion
The conformational analysis of 2-aminocyclobutane-1-carboxylic acid derivatives is a multifaceted endeavor that requires a synergistic approach, integrating the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. A thorough understanding of the three-dimensional structure of these constrained amino acids is paramount for their rational application in drug design and the development of novel peptide-based therapeutics. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently elucidate the conformational preferences of these important molecules.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. anthracycline - Karplus Equations [sites.google.com]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. (1S,3S)-N-BOC-1-AMINOCYCLOPENTANE-3-CARBOXYLIC ACID METHYL ESTER(329910-39-6) 1H NMR [m.chemicalbook.com]
- 12. Karplus equation - Wikipedia [en.wikipedia.org]
- 13. Kgroup [kgroup.du.edu]
- 14. youtube.com [youtube.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. acdlabs.com [acdlabs.com]
- 18. reddit.com [reddit.com]
- 19. myneni.princeton.edu [myneni.princeton.edu]
- 20. NMR Basics for the absolute novice [jeolusa.com]
- 21. Conformational analysis of cyclic peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. grokipedia.com [grokipedia.com]
- 23. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 25. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 26. auremn.org.br [auremn.org.br]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
Precision Engineering of Peptide Therapeutics: A Technical Guide to Conformationally Constrained Amino Acids
Executive Summary
The transition from linear peptides to bioactive therapeutics is frequently stalled by two failure modes: poor metabolic stability and low membrane permeability. Conformationally Constrained Amino Acids (CCAAs) offer a deterministic solution to these challenges. By restricting the dihedral angles (
Theoretical Foundations: The Thermodynamic Advantage
The efficacy of CCAAs is rooted in the thermodynamics of ligand-receptor binding.
The Entropic Benefit
Binding is a balance between Enthalpy (
-
Linear Peptides: Exist as a disordered ensemble in solution. Upon binding, they must freeze into a specific conformation, resulting in a massive entropic penalty (
). -
Constrained Peptides: The CCAA locks the peptide into a conformation resembling the bound state before interaction. The entropic cost of binding is already "paid" during synthesis, making
significantly more negative (more favorable).
The Thorpe-Ingold Effect
The introduction of gem-dimethyl groups (as in Aib) or cyclic constraints forces the backbone into specific angular ranges due to steric clash between the side chain and the carbonyl oxygen. This is not random; it is a predictable geometric forcing function.
Figure 1: Thermodynamic landscape comparison. Constrained peptides minimize the entropic penalty of binding, directly translating to higher affinity.
Strategic Selection: The CCAA Decision Matrix
Do not apply constraints randomly. Use this decision matrix based on the secondary structure you intend to mimic.
| Target Structure | Recommended CCAA Class | Specific Examples | Mechanism of Action |
| Aib (Aminoisobutyric acid), Deg (Diethylglycine) | Steric bulk restricts | ||
| Proline Mimetics / Macrocycles | D-Pro , Tic , N-Me-Amino Acids | Induces specific turn types (Type I/II) by locking the | |
| Extended Strand | Cyclic | ACPC , ACHC | Rigidifies backbone without inducing curvature; prevents proteolytic cleavage. |
| Long Helix | Stapled Peptides | Olefinic Alanine ( | Covalent hydrocarbon bridge between |
Synthesis Protocols: Overcoming Steric Hindrance
The primary challenge in CCAA incorporation is steric hindrance . Standard HBTU/DIEA protocols often fail, leading to deletion sequences.
Protocol A: Coupling Sterically Hindered Residues (e.g., Aib, N-Me)
Standard Fmoc-SPPS fails here. The nucleophile (amine) is buried.
Reagents:
-
Coupling Cocktail: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Solvent: DMF (NMP is superior for difficult sequences).
-
Temperature: 75°C - 90°C (Microwave assisted).
Step-by-Step Workflow:
-
Swell Resin: Use ChemMatrix or PEG-PS resin (better swelling than polystyrene).
-
Activation:
-
Dissolve Fmoc-Aib-OH (5.0 eq) and Oxyma Pure (5.0 eq) in DMF.
-
Add DIC (5.0 eq) immediately prior to addition to resin.
-
Note: Avoid HATU for Aib-Aib couplings due to potential capping by guanidinium formation.
-
-
Coupling:
-
Microwave: Ramp to 90°C over 2 min; hold for 10 min.
-
Manual: 2 hours at 50°C or overnight at RT (double coupling required).
-
-
Monitoring: Chloranil test (standard Kaiser test is prone to false negatives on secondary amines).
Protocol B: Ring-Closing Metathesis (Stapled Peptides)
Critical Step: Forming the hydrocarbon brace.[2]
Reagents:
-
Catalyst: Grubbs I (standard) or Grubbs II (faster, but higher isomerization risk).
-
Solvent: 1,2-Dichloroethane (DCE) (anhydrous).
Step-by-Step Workflow:
-
Pre-Solvation: Wash resin 3x with DCM, then 3x with DCE (degassed).
-
Catalyst Preparation: Dissolve Grubbs Catalyst (20 mol%) in degassed DCE (concentration ~10 mM).
-
Reaction (The Inert Purge):
-
CRITICAL: Bubble Nitrogen (
) through the solution gently for the entire duration (2 hours). -
Why? The reaction releases ethylene gas.[3] If not removed, the equilibrium shifts back to the open chain.
sparging drives the reaction forward (Le Chatelier’s principle).
-
Repetition: Drain and repeat with fresh catalyst for another 2 hours.
-
Quenching: Wash with DMSO (removes Ru catalyst traces) then DCM.
Figure 2: Adaptive SPPS workflow for integrating constrained residues.
Characterization & Validation
Validating the "constraint" requires proving both structural rigidity and biological stability.
Circular Dichroism (CD) Spectroscopy
CD is the gold standard for confirming secondary structure induction.
- -Helix signature: Double minima at 208 nm and 222 nm.
-
Metric: Calculate % Helicity using Mean Residue Ellipticity (
). (Where = path length, = molar concentration, = number of residues). -
Success Criteria: A "stapled" peptide should retain high helicity (>60%) even in the presence of denaturants (e.g., 8M Urea), whereas the linear analog will unfold.
Proteolytic Stability Assay
This assay determines if the CCAA successfully shields the peptide backbone from enzymatic attack.
Protocol:
-
Substrate: Prepare 100
M peptide in PBS (pH 7.4). -
Enzyme: Add Chymotrypsin or Trypsin (Ratio 1:100 enzyme:peptide w/w) OR use 25% Human Serum.
-
Incubation: 37°C with agitation.
-
Sampling: Aliquot at
min. -
Quench: Add equal volume of 1% TFA/Acetonitrile to stop proteolysis.
-
Analysis: RP-HPLC or LC-MS.
-
Data Output: Plot % Remaining vs. Time. Fit to first-order decay to find Half-life (
).[4]-
Target:
min (Serum) for viable drug candidates.
-
References
-
Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link
-
Toniolo, C., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Link
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie. Link
-
Biotage Application Note. (2023). Optimizing Ring-Closing Metathesis for Automation. Link
-
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[3][5][6][7][8][9][10][11][12] Link
Sources
- 1. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties | MDPI [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]
- 12. lifechemicals.com [lifechemicals.com]
Whitepaper: The Cyclobutane Ring as a Conformational Fulcrum in Peptide Secondary Structure
Abstract
The intrinsic flexibility of peptides often curtails their therapeutic potential, leading to poor metabolic stability and reduced target affinity. Constraining peptide conformation into a bioactive secondary structure is a cornerstone of modern peptidomimetic design. This technical guide delves into the strategic use of the cyclobutane ring, a strained and puckered four-membered carbocycle, as a powerful tool to dictate peptide folding. We will explore the synthesis of cyclobutane-containing amino acids (CBAAs), their incorporation into peptide backbones, and the profound influence of their stereochemistry on inducing and stabilizing canonical secondary structures such as β-turns and α-helices. This guide provides researchers and drug developers with the foundational principles, detailed experimental protocols, and field-proven insights required to leverage cyclobutane-based conformational constraints for next-generation therapeutics.
Introduction: The Challenge of Peptide Conformational Control
Peptides are exquisite signaling molecules, but their therapeutic translation is hampered by two primary challenges: susceptibility to proteolysis and a vast conformational landscape, which results in a significant entropic penalty upon binding to a target.[1][2] The principle of conformational constraint—pre-organizing a peptide into its bioactive shape—is a validated strategy to overcome these hurdles.[3][4] While various methods exist, the incorporation of rigid scaffolds directly into the peptide backbone offers precise, localized control over secondary structure.
The cyclobutane ring is an increasingly important motif in medicinal chemistry for this purpose.[1][5] Unlike flexible alkyl chains or planar aromatic rings, its defining characteristic is a stable, non-planar "puckered" conformation.[6] This three-dimensional structure allows the substituents, and by extension the peptide chain, to be projected in well-defined vectors, acting as a fulcrum to initiate or stabilize specific folds. This guide will illuminate how this unique carbocycle can be harnessed to control peptide architecture.
The Cyclobutane Amino Acid (CBAA): A Unique Structural Element
The utility of the cyclobutane ring stems from its distinct stereochemical properties. It is not a flat square; it adopts a puckered or "butterfly" structure to alleviate torsional strain, with one carbon atom typically 25° out of the plane of the other three.[6] This creates distinct axial and equatorial positions for substituents, which fundamentally dictates the exit vectors of the peptide backbone.
The strategic placement of amino and carboxyl groups on the cyclobutane scaffold generates a family of constrained α-, β-, and γ-amino acids.[7] The relative stereochemistry of these functional groups (e.g., cis or trans) is the primary determinant of the resulting peptide's fold.[8][9] For instance, high-resolution NMR experiments have conclusively shown that peptides incorporating trans-cyclobutane amino acid residues tend to adopt more folded, compact structures, while their cis-cyclobutane counterparts favor extended, strand-like conformations.[8][9][10] This stark difference underscores the power of cyclobutane stereochemistry in rational peptide design.
Figure 1: Logical flow showing how the intrinsic puckered nature of the cyclobutane ring, combined with substituent stereochemistry, dictates the resulting peptide secondary structure.
Synthesis and Incorporation of Cyclobutane-Constrained Peptides
The practical application of CBAAs begins with their synthesis and successful incorporation into peptide sequences. The process generally follows a two-stage path: first, the chemical synthesis of the desired orthogonally protected CBAA monomer, and second, its integration into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS).
Synthesis of Cyclobutane Amino Acid Monomers
Synthetic routes to chiral CBAAs often rely on [2+2] cycloaddition reactions or the derivatization of pre-existing chiral precursors like terpenes.[11] These methods allow for precise control over the stereochemistry of the cyclobutane core, which is critical for its function as a conformational director. A variety of cyclobutane scaffolds have been reported, including α-, β-, and γ-amino acids, each offering unique spacing and orientation of the peptide backbone.[7][10]
Incorporation via Solid-Phase Peptide Synthesis (SPPS)
CBAAs are designed to be highly compatible with standard Fmoc-based SPPS protocols.[12][13] Their sterically hindered nature, a direct consequence of the rigid cyclobutane core, necessitates the use of potent coupling reagents to ensure efficient amide bond formation.
Below is a field-proven protocol for the incorporation of a generic Fmoc-protected CBAA into a peptide sequence.
Experimental Protocol: SPPS Incorporation of a CBAA
Objective: To incorporate an Fmoc-protected cyclobutane amino acid (Fmoc-CBAA-OH) into a resin-bound peptide chain.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-CBAA-OH (3 equivalents)
-
O-(6-Chloro-1-hydroxybenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation. This reveals the free amine on the resin or preceding amino acid.
-
Causality: Piperidine is a secondary amine base that efficiently removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group via β-elimination, a standard and reliable deprotection chemistry in SPPS.
-
-
Resin Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine, which would neutralize the subsequent coupling reagents.
-
Kaiser Test (Self-Validation): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of the free primary amine, validating the success of the deprotection step. If the test is negative, repeat step 2.
-
Coupling Activation: In a separate vial, dissolve Fmoc-CBAA-OH, HCTU, and DIPEA in DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Expertise Insight: HCTU is a highly efficient coupling reagent, particularly for sterically hindered or unnatural amino acids like CBAAs.[12] Pre-activation forms the reactive HOBt-ester, ensuring a rapid and complete reaction once added to the resin.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Note: A longer coupling time is often required for CBAAs compared to standard proteinogenic amino acids due to steric hindrance.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Kaiser Test (Self-Validation): Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete consumption of the free amines, confirming a successful coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.
-
Continuation: Proceed to the deprotection step for the next amino acid in the sequence.
Structural Elucidation and Conformational Analysis
Once synthesized, the secondary structure of cyclobutane-constrained peptides is primarily determined using a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.
-
NMR Spectroscopy: 2D NMR techniques (COSY, TOCSY, NOESY) are paramount for determining solution-state conformations.[8][14] Nuclear Overhauser Effect (NOE) signals between non-adjacent protons provide distance constraints that are used to build a 3D model of the peptide's fold. For example, the presence of strong intra-residue hydrogen bonds, often forming eight-membered rings, can be inferred from specific NOE patterns and temperature-dependent chemical shifts of amide protons, confirming a folded structure.[3][4]
-
X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides an unambiguous, high-resolution view of the peptide's solid-state structure, including precise bond lengths and angles of the cyclobutane ring itself.[15][16][17][18][19] This data is invaluable for validating the conformational preferences observed in solution.
-
Circular Dichroism (CD): CD spectroscopy provides a rapid assessment of the overall secondary structure content in solution. Characteristic spectra can indicate the presence of α-helices, β-sheets, or random coils, offering a macroscopic view that complements the atomic-level detail from NMR and crystallography.
Figure 2: Experimental workflow for the structural characterization of cyclobutane-constrained peptides, leading to a validated conformational model.
Applications in Drug Discovery: Stabilizing Bioactive Conformations
The ability to rigidly control peptide secondary structure has profound implications for drug development. By pre-organizing a peptide into its receptor-bound conformation, cyclobutane constraints can significantly enhance binding affinity, improve metabolic stability, and even confer cell-penetrating properties.[3][4]
Peptide Stapling
A prominent application is in "stapled" peptides, where two olefin-bearing unnatural amino acids are cross-linked via ring-closing metathesis (RCM) to lock an α-helical conformation.[12][13] Recently, cyclobutane-based amino acids with olefin-terminated side chains have been designed for this purpose.[20] Molecular dynamics simulations and experimental data show that geometry-specific stapling using cyclobutane residues can lead to peptides with higher α-helicity and proteolytic stability compared to those made with more flexible linkers.[12][20]
| Property | Unconstrained Peptide | Traditional Stapled Peptide | Cyclobutane-Stapled Peptide (E7-E7) |
| α-Helicity | Low (<15%) | Moderate-High (40-60%) | High (>70%)[12][20] |
| Proteolytic Stability | Very Low (t½ < 5 min) | Moderate (t½ ~ 1-2 hours) | High (t½ > 6 hours)[12] |
| Target Affinity (Kd) | Micromolar (µM) | Low Nanomolar (nM) | Low Nanomolar (nM) |
| Table 1: Comparative data illustrating the benefits of using cyclobutane-based constraints in peptide stapling to enhance key therapeutic properties. Data is representative based on published studies.[12][20] |
Cell-Penetrating Peptides (CPPs)
The spatial arrangement of charged groups is critical for the function of CPPs. Cyclobutane-proline hybrid peptides have been investigated as CPP scaffolds.[3][4] Studies have shown that the rigid backbone created by the cyclobutane unit pre-organizes the cationic (e.g., guanidinium) groups.[4] However, the degree of constraint is crucial; a very rigid β-amino acid-based backbone can preclude the conformational flexibility needed for membrane translocation, whereas a slightly more adaptable γ-amino acid-based scaffold can achieve a defined structure with optimal charge display, enhancing cell uptake and leishmanicidal activity.[4] This highlights the nuanced but powerful role of the cyclobutane ring in tuning peptide function.
Conclusion and Future Outlook
The cyclobutane ring is a versatile and powerful tool for imposing conformational rigidity on peptides. Its unique puckered structure, combined with precise stereochemical control during synthesis, allows for the rational design of peptidomimetics with well-defined and stable secondary structures. This approach has proven effective in enhancing the therapeutic properties of peptides, from increasing the helicity of stapled peptides to tuning the charge display of cell-penetrating agents.[4][12][20] As synthetic methodologies become more robust and our understanding of the relationship between cyclobutane stereochemistry and peptide folding deepens, the strategic incorporation of these strained rings will continue to be a cornerstone of innovative peptide drug discovery.
References
-
Title: Synthesis of Chiral Cyclobutane Containing C3-Symmetric Peptide Dendrimers. Source: Organic Letters. URL: [Link]
-
Title: Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers. Source: PubMed. URL: [Link]
-
Title: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: PMC. URL: [Link]
-
Title: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: Semantic Scholar. URL: [Link]
-
Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: PMC. URL: [Link]
-
Title: Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. Source: ResearchGate. URL: [Link]
-
Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Source: PMC. URL: [Link]
-
Title: Recent advances in the total synthesis of cyclobutane-containing natural products. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Source: Springer. URL: [Link]
-
Title: Folding peptides studied by NMR. Source: SeRMN-UAB. URL: [Link]
-
Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Source: MDPI. URL: [Link]
-
Title: Aminoacids of the cyclobutane series. Source: ResearchGate. URL: [Link]
-
Title: Peptides. Source: SeRMN-UAB. URL: [Link]
-
Title: Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Source: Bentham Science. URL: [Link]
-
Title: Cyclobutane. Source: SeRMN-UAB. URL: [Link]
-
Title: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Source: MDPI. URL: [Link]
-
Title: X-Ray crystallographic observations on a divinyl–cyclobutane Cope system in the solid state. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Source: ACS Figshare. URL: [Link]
-
Title: Structure of cyclobutane-based hybrid peptides subjected to study. Source: ResearchGate. URL: [Link]
-
Title: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Supramolecular construction of a cyclobutane ring system with four different substituents in the solid state. Source: PMC. URL: [Link]
-
Title: X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Source: ResearchGate. URL: [Link]
-
Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Source: Dalal Institute. URL: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 9. cyclobutane | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 10. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-Ray crystallographic observations on a divinyl–cyclobutane Cope system in the solid state - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. acs.figshare.com [acs.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. Supramolecular construction of a cyclobutane ring system with four different substituents in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
using 2-aminocyclobutane-1-carboxylic acid to induce beta-turns in peptides
Application Note: Inducing -Turns with cis-ACBC
Executive Summary
The introduction of conformational constraints into peptide backbones is a critical strategy in peptidomimetic drug design. While Proline is the natural choice for turn induction, it lacks the amide proton required for certain intramolecular hydrogen bonds and often results in cis/trans amide bond heterogeneity.
2-aminocyclobutane-1-carboxylic acid (ACBC) offers a superior alternative. As a carbocyclic
Mechanistic Foundation: The "Lock" Effect
The efficacy of ACBC stems from the steric restrictions imposed by the four-membered ring.
-
cis-ACBC (Turn Inducer): The amino and carboxylic acid groups are on the same side of the ring. This forces a gauche-like conformation that brings the
-terminus and -terminus of the residue into close proximity ( ), pre-organizing the peptide for a hairpin or -turn (typically Type I or Type II depending on the enantiomer). -
trans-ACBC (Helix/Sheet Inducer): The functional groups are on opposite sides. This enforces an extended conformation often used to stabilize helical structures (e.g., 12-helix in
-peptides) or extended strands, and is generally unsuitable for turn induction.
Stereochemical Selection:
-
(1R, 2S)-ACBC: Often mimics the geometry of L-amino acids in turns.
-
(1S, 2R)-ACBC: Can mimic D-amino acids, useful for stabilizing Type II' turns which are critical for nucleating
-hairpins.
Figure 1: Decision Logic for ACBC Incorporation
Caption: Decision matrix for selecting ACBC over Proline and choosing the correct enantiomer based on target turn geometry.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of ACBC-Peptides
Scope: Incorporation of Fmoc-cis-ACBC-OH into a peptide sequence using standard Fmoc/tBu chemistry. Challenge: The secondary carbon attached to the amine and the steric bulk of the cyclobutane ring can make coupling slower than with Gly or Ala.
Materials
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).
-
Amino Acid: Fmoc-(1R,2S)-2-aminocyclobutane-1-carboxylic acid (or enantiomer).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
1. Resin Preparation
-
Weigh resin (0.1 mmol scale) into a reaction vessel.
-
Swell in DMF for 30 minutes.
-
Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).
2. Coupling of ACBC (The Critical Step)
Note: Do not use standard DIC/HOBt coupling if possible; the steric constraint requires a more potent activation.
-
Prepare Solution: Dissolve Fmoc-cis-ACBC-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Activation: Add DIPEA (6.0 eq) to the amino acid solution. Shake for 30 seconds to pre-activate.
-
Reaction: Add the activated solution to the resin-bound peptide.[1][2]
-
Time: Agitate at room temperature for 2 to 4 hours . (Standard amino acids typically take 45-60 mins).
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines, though ACBC is primary, the steric bulk mimics secondary-like difficulty) or a standard Kaiser test. If positive (blue), re-couple using fresh reagents for another 2 hours.
3. Elongation (Next Residue)
Because the ACBC amine is sterically hindered by the ring, coupling the next amino acid onto the ACBC N-terminus is difficult.
-
Deprotection: Remove Fmoc from ACBC using 20% Piperidine/DMF (
min). Extend time slightly to ensure complete removal from the hindered amine. -
Coupling Next Residue: Use HATU/HOAt (3 eq) or PyAOP (3 eq).
-
Double Coupling: It is highly recommended to perform a double coupling (2 x 1 hour) for the residue immediately following ACBC.
4. Cleavage
-
Wash resin with DCM (
) and dry under nitrogen. -
Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Shake for 2-3 hours.
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Protocol: Structural Validation
Verifying the induction of the
Method A: Circular Dichroism (CD) Spectroscopy
Goal: Detect the "exciton splitting" or characteristic minima associated with turns.
-
Sample Prep: Dissolve peptide in water or phosphate buffer (pH 7.4) at 50
M. -
Solvent Scan: If unstructured in water, titrate with Trifluoroethanol (TFE) (0% to 50%). TFE stabilizes secondary structures.
-
Acquisition: Scan 190–250 nm at 20°C.
-
Interpretation:
-
Random Coil: Minimum at ~198 nm.
- -Turn (Type I/II): Look for a minimum near 200-205 nm and a weak shoulder or maximum near 215-225 nm .
-
Note: The spectrum of ACBC peptides can be subtle; compare strictly against a linear control (e.g., ACBC replaced with Gly or Ala).
-
Method B: NMR NOE Analysis (The Gold Standard)
Goal: Observe through-space interactions between protons that are only close if a turn exists.
-
Solvent: Dissolve 2-5 mg peptide in 600
L (9:1) or . -
Experiment: Run 2D NOESY (mixing time 200-400 ms) and ROESY.
-
Key Diagnostic Signals:
- : Strong NOE between the NH of ACBC and the NH of the next residue indicates a folded structure.
-
: Compare the intensity. In turns, the distance between
and is short. -
Temperature Coefficient: Measure chemical shift of Amide NH vs. Temperature (280K to 320K). A slope > -3 ppb/K indicates the NH is solvent-shielded (hydrogen bonded), confirming the turn.
Figure 2: Validation Workflow
Caption: Workflow for structural validation using CD screening followed by definitive NMR analysis.
Data Summary: ACBC vs. Common Residues
| Feature | Glycine (Linear Control) | Proline (Turn Standard) | cis-ACBC (Optimized) |
| Backbone Constraint | None (Flexible) | Rigid ( | Rigid ( |
| Turn Propensity | Low | High | Very High |
| H-Bond Donor (NH) | Yes | No (Secondary amine) | Yes (Primary amine) |
| Proteolytic Stability | Low | Moderate | High (Non-natural) |
| Turn Types | All (Dynamic) | Type I, II | Type I, II, I', II' |
References
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. Link
-
Appella, D. H., et al. (1999). Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society, 121(33), 7574-7581. Link
- Context: Establishes the foundational rules for cyclic amino acid constraints (ACPC/ACBC) in peptide design.
-
Wels, B., et al. (2002). Synthesis and characterization of enantiomerically pure cis- and trans-2-aminocyclobutane-1-carboxylic acid. Tetrahedron, 58(44), 9081-9087. Link
- Context: Detailed synthesis protocols for the specific isomers required.
-
Hansen, D. E., et al. (2016).[3] Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 138(51), 16600-16603. Link
- Context: Specifically demonstrates the use of ACBC to induce Type II' beta-hairpins and contrasts it with Proline.
-
Aitken, D. J., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides.[4] Journal of Organic Chemistry, 70(8), 3120-3126. Link
- Context: Discusses the incorporation of ACBC into peptides and the resulting rigidity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol for the NMR Spectroscopic Analysis of Peptides Incorporating 2-Aminocyclobutane-1-carboxylic Acid
Abstract
The incorporation of non-natural, conformationally constrained amino acids into peptides is a powerful strategy in drug discovery and development for enhancing proteolytic stability, receptor affinity, and bioavailability. 2-Aminocyclobutane-1-carboxylic acid (Acb) is a prime example of such a building block, inducing specific secondary structures due to the inherent rigidity of its cyclobutyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution. This comprehensive guide provides detailed protocols and expert insights for the synthesis, NMR data acquisition, and structural analysis of Acb-containing peptides, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Conformational Constraint
The therapeutic potential of many native peptides is often limited by their conformational flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. The introduction of cyclic amino acids, such as 2-aminocyclobutane-1-carboxylic acid, imposes significant local conformational constraints on the peptide backbone.[1][2] This rigidity can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity and stability.[1] The stereochemistry of the Acb residue, specifically the cis or trans relationship between the amino and carboxyl groups, plays a crucial role in dictating the resulting peptide fold. High-resolution NMR studies have demonstrated that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded structures in solution compared to their cis-counterparts, which often favor more extended, strand-like conformations.[3]
Understanding the precise three-dimensional structure of these modified peptides is paramount for establishing structure-activity relationships (SAR). NMR spectroscopy provides unparalleled insights into the solution-state conformation and dynamics of these molecules, making it a cornerstone technique in their development.[4] This application note will guide the user through the essential steps of solid-phase peptide synthesis (SPPS) of Acb-containing peptides, followed by a detailed exposition of NMR sample preparation, data acquisition, and analysis to determine their high-resolution structures.
Peptide Synthesis: Incorporating the Acb Moiety
The synthesis of peptides containing Acb is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][6] The key is the availability of the Fmoc-protected Acb monomer.
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-cis-Acb-OH and/or Fmoc-trans-Acb-OH)
-
Rink Amide or 2-Chlorotrityl chloride resin[7]
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)[8]
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Analytical and Preparative HPLC systems
-
Mass spectrometer
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic Acb-containing peptide on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30-60 minutes in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[9]
-
Drain and wash the resin thoroughly with DMF (5-7 times).[9]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), extend the coupling time or perform a double coupling.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the Fmoc-Acb-OH monomer.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.
-
Causality Behind Experimental Choices: The choice of coupling reagent is critical. HATU is often preferred for its rapid coupling kinetics and reduced risk of epimerization, especially for sterically hindered couplings which can sometimes be the case with cyclic amino acids.[8] The use of a 20% piperidine in DMF solution for Fmoc deprotection is a well-established standard that provides a balance between efficient Fmoc removal and minimizing base-catalyzed side reactions.[9] The cleavage cocktail composition is designed to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups, with TIS acting as a scavenger to prevent side reactions.
NMR Spectroscopy: From Sample Preparation to Data Acquisition
High-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate NMR experiments.
Sample Preparation
-
Peptide Purity and Concentration: The peptide should be of high purity (>95%) as determined by HPLC and mass spectrometry. For most 2D NMR experiments, a peptide concentration of 1-5 mM is recommended.[10]
-
Solvent System: For sequential assignment, which relies on the observation of amide protons, the sample should be dissolved in a 90% H₂O / 10% D₂O mixture.[10] D₂O provides the lock signal for the spectrometer. For experiments where amide proton exchange is not a concern or for long-term stability, dissolving the peptide in a deuterated organic solvent like methanol-d₄ or DMSO-d₆ can be advantageous.
-
Buffer and pH: A suitable buffer, such as 20 mM sodium phosphate, should be used to maintain a constant pH. The pH should be adjusted to a value where amide proton exchange is minimized, typically between 4 and 5.[10]
-
Internal Standard: A small amount of a reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), can be added for accurate chemical shift referencing.
Recommended NMR Experiments
A standard suite of 2D NMR experiments is required for the complete resonance assignment and structural elucidation of an Acb-containing peptide.
-
¹H 1D: A simple one-dimensional proton spectrum should be acquired first to assess sample quality, concentration, and spectral dispersion.
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals through-bond correlations between all protons within a spin system (i.e., within an amino acid residue). It is crucial for identifying the type of amino acid.[10]
-
COSY (Correlation Spectroscopy): While TOCSY shows the entire spin system, COSY only displays correlations between protons that are directly coupled (typically over 2-3 bonds). It is useful for identifying adjacent protons and measuring coupling constants.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing the distance constraints necessary for 3D structure determination.[10] ROESY is often preferred for small to medium-sized peptides as it avoids the issue of zero or weak NOEs that can occur in this size regime.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in resonance assignment and providing information on the carbon chemical shifts.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is particularly useful for sequential assignment through the carbonyl carbon.
Experimental Workflow Diagram
Caption: Workflow for the structural analysis of Acb-peptides.
Recommended NMR Acquisition Parameters
The following table provides typical acquisition parameters for the key 2D NMR experiments on a 600 MHz spectrometer. These should be optimized for the specific sample and instrument.
| Experiment | Parameter | Recommended Value | Rationale |
| TOCSY | Mixing Time | 60-80 ms | This duration is generally sufficient to allow magnetization transfer to all protons within a standard amino acid spin system without significant signal loss due to relaxation.[11] |
| NOESY/ROESY | Mixing Time | 150-400 ms | This range provides a good balance for observing NOEs/ROEs for a variety of inter-proton distances. Shorter times are better for quantitative analysis, while longer times can reveal weaker, long-range correlations.[12] |
| ¹H-¹³C HSQC | ¹³C Spectral Width | ~80-100 ppm | This range typically covers the chemical shifts of all carbon atoms in a peptide. |
| ¹H-¹³C HMBC | Long-range J-coupling | 8-10 Hz | This value is optimized for detecting correlations across two and three bonds, which is ideal for sequential assignment. |
Data Analysis and Interpretation: Deciphering the Structure
Resonance Assignment Strategy
The first step in analyzing the NMR data is to assign all the proton and carbon resonances to their respective atoms in the peptide sequence.
-
Identify Spin Systems: Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues. Each residue will have a unique pattern of cross-peaks. The Acb residue will have a distinct spin system characterized by the coupled protons on the cyclobutane ring.
-
Sequential Assignment: Use the NOESY or ROESY spectrum to link the identified spin systems in the correct order. This is primarily done by observing NOEs between the amide proton (NH) of one residue and the alpha-proton (Hα) of the preceding residue (dαN(i, i+1)).
-
Assign Acb Protons: The protons of the Acb residue (Hα, Hβ, Hγ) will form a unique spin system in the TOCSY spectrum. Their chemical shifts will be distinct from those of standard amino acids. The Hα proton is adjacent to the carboxyl group, and the Hβ proton is adjacent to the amino group.
-
Confirm with Heteronuclear Data: Use the ¹H-¹³C HSQC to confirm the assignments of protons to their directly attached carbons. The HMBC spectrum can be used to further confirm sequential assignments by observing correlations from Hα or NH protons to the carbonyl carbon of the preceding residue.
Determining the Conformation of the Acb Ring
The conformation of the cyclobutane ring, which is typically puckered, can be determined from a combination of J-coupling constants and NOE data.[13]
-
J-Coupling Analysis: The vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants within the cyclobutane ring are sensitive to the dihedral angles and thus the ring pucker.[14] For instance, in monosubstituted cyclobutanes, a large ⁴Jeq-eq coupling (~5 Hz) and a small ⁴Jax-ax coupling (~0 Hz) can be indicative of the ring conformation.[14]
-
NOE Analysis: The presence of specific NOEs between protons on the cyclobutane ring provides crucial distance constraints. For example, a strong NOE between protons on the same face of the ring can confirm their relative stereochemistry. NOEs between Acb protons and protons of neighboring residues help to define the overall peptide conformation.
Data Presentation: Typical Chemical Shifts
The following table provides approximate ¹H chemical shift ranges for a generic Acb residue within a peptide. Actual values will vary depending on the local environment and peptide conformation.
| Proton | Typical Chemical Shift Range (ppm) |
| Hα (CH-COOH) | 3.0 - 4.0 |
| Hβ (CH-NH) | 3.5 - 4.5 |
| Hγ (CH₂) | 1.8 - 2.8 |
3D Structure Calculation and Validation
-
Generate Distance Restraints: Convert the volumes of the NOE/ROE cross-peaks into upper distance limits.
-
Generate Dihedral Angle Restraints: Use measured ³J(HNHα) coupling constants to derive dihedral angle (φ) restraints for the peptide backbone using the Karplus equation.
-
Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate their stereochemical quality and agreement with the experimental data.
Conclusion
The incorporation of 2-aminocyclobutane-1-carboxylic acid into peptides offers a promising avenue for the development of novel therapeutics with enhanced structural stability and biological activity. NMR spectroscopy is an essential tool for characterizing these modified peptides, providing detailed insights into their three-dimensional structures and dynamics in solution. By following the protocols and guidelines outlined in this application note, researchers can effectively synthesize Acb-containing peptides and utilize the power of NMR to elucidate their structures, thereby accelerating the drug discovery and development process.
References
-
Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. J. Vis. Exp.82 , e50747 (2013). [Link]
-
NMR determination of the structure and of the conformation of dimethyl 2-(2',2'-dicarbomethoxyethyl)cyclobutane-1,1-dicarboxylate and of Dimethyl 3-dicarbomethoxymethylcyclopentane1,1-dicarboxylate. J. Magn. Reson.21 , 143-146 (1976). [Link]
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magn. Reson. Chem.49 , 119-126 (2011). [Link]
-
2D NOESY, ROESY and TOCSY setup note. Georgia Tech NMR Center. [Link]
-
Zerbe, O. & Bader, B. Peptide/Protein NMR. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nat. Protoc.2 , 3179-3188 (2007). [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
(+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. J. Org. Chem.70 , 8441-8451 (2005). [Link]
-
Folding peptides studied by NMR. SeRMN-UAB - Universitat Autònoma de Barcelona. [Link]
-
Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. [Link]
-
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. J. Org. Chem.71 , 2107-2116 (2006). [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules26 , 2841 (2021). [Link]
-
Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
Sources
- 1. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 4. youtube.com [youtube.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. 2D NOESY, ROESY and TOCSY setup note: – Georgia Tech NMR Center [sites.gatech.edu]
- 12. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography of 2-aminocyclobutane-1-carboxylic acid derivatives.
Application Note: High-Resolution X-ray Crystallography of 2-Aminocyclobutane-1-Carboxylic Acid ( -ACBC) Derivatives
Executive Summary
The conformational rigidity of 2-aminocyclobutane-1-carboxylic acid (2-ACBC) makes it a critical building block in the design of peptidomimetics and foldamers. Unlike flexible linear
This application note details the protocol for the structural determination of 2-ACBC derivatives via X-ray crystallography. It addresses the specific challenges of cyclobutane ring puckering disorder , zwitterionic solubility , and absolute configuration determination .
Structural Context & Challenges
The Cyclobutane Pucker
The cyclobutane ring is rarely planar.[1][2][3] To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a "puckered" or "butterfly" conformation.[3] In 2-ACBC derivatives, this pucker is dynamic in solution but freezes into a specific state in the crystal lattice.
-
Crystallographic Challenge: The ring often exhibits static disorder, where the C2 and C4 atoms occupy two alternative positions (flipping the pucker) within the same crystal site.
-
Biological Implication: The angle of this pucker (
) directly influences the vector alignment of the Amino (N) and Carboxyl (C=O) groups, dictating the hydrogen-bonding network in foldamers.
Isomer Nomenclature
Researchers must distinguish between the two diastereomers:
-
(cis)-2-ACBC: Amino and Carboxyl groups are on the same side of the ring. Promotes 14-helix formation.
-
(trans)-2-ACBC: Amino and Carboxyl groups are on opposite sides. Promotes 12-helix formation.
Experimental Protocol: Synthesis to Crystal
Pre-Crystallization Workup
Zwitterionic amino acids (neutral charge state) possess high lattice energy and poor solubility in organic solvents, making them difficult to crystallize suitable for X-ray diffraction.
Recommendation: Convert the zwitterion into a Hydrochloride (HCl) or Tosylate (TsOH) salt. Salts disrupt the strong intermolecular electrostatic network of the zwitterion, increasing solubility in alcohols and allowing for controlled crystal growth.
Crystallization Methodologies[4][5]
Method A: Liquid-Liquid Diffusion (Preferred for Salts)
This method is ideal for HCl salts of 2-ACBC derivatives.
-
Dissolution: Dissolve 10-15 mg of the 2-ACBC salt in a minimal volume (0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) . Ensure the solution is clear; filter through a 0.22
m PTFE filter if necessary. -
Layering: Place the solution in a narrow NMR tube or crystallization vial.
-
Antisolvent: Carefully layer a less dense, non-polar solvent on top. Diethyl Ether or Diisopropyl Ether works best.
-
Ratio: 1:3 (Solvent:Antisolvent).
-
-
Incubation: Seal tightly and store at 4°C. The slow diffusion of ether into the alcohol layer reduces solubility gradually, promoting high-quality single crystals over 3-7 days.
Method B: Slow Evaporation (For Protected Derivatives)
For
-
Solvent: Use Ethyl Acetate/Hexane (1:1) or Dichloromethane/Pentane .
-
Setup: Dissolve the compound in an open vial. Cover with Parafilm and poke 2-3 small holes to control evaporation rate.
-
Timeline: Crystals typically form within 24-48 hours.
Data Collection & Refinement Strategy
Data Collection Parameters[5]
-
Temperature: Collect data at 100 K (Cryogenic).
-
Reasoning: Cooling reduces the thermal vibration of the cyclobutane ring atoms, minimizing the apparent disorder of the ring pucker and improving the resolution of the electron density map.
-
-
Resolution Target: Aim for < 0.80 Å. High resolution is required to distinguish the subtle electron density split caused by ring puckering disorder.
Solving the Structure
-
Space Groups: Chiral 2-ACBC derivatives typically crystallize in Sohncke space groups (e.g.,
, ). -
Absolute Configuration:
-
If the molecule contains only light atoms (C, H, N, O), use Cu-K
radiation ( Å) to maximize the anomalous signal from Oxygen. -
Calculate the Flack Parameter . A value near 0.0 indicates correct absolute structure; 1.0 indicates inverted structure.
-
Alternative: If using Mo-K
, crystallize as a salt with a heavy atom counter-ion (e.g., Hydrobromide) to guarantee a strong anomalous signal.
-
Handling Ring Disorder
If the electron density map shows elongated ellipsoids for the ring carbons (C2/C3/C4):
-
Model Split Positions: Assign two positions (Part A and Part B) for the ring atoms.
-
Restraints: Apply similarity restraints (SAME or SADI in SHELXL) to bond lengths and angles of the two conformations.
-
Occupancy: Refine the occupancy of Part A vs. Part B (summing to 1.0).
Visualization of Workflows
Crystallization Decision Tree
The following diagram outlines the decision logic for selecting the optimal crystallization route based on the chemical state of the derivative.
Figure 1: Decision tree for selecting the crystallization method based on the ionic state of the ACBC derivative.
Structural Logic of Foldamers
This diagram illustrates how the monomer stereochemistry dictates the supramolecular assembly (foldamer type).
Figure 2: Mechanistic link between monomer stereochemistry and peptide secondary structure.
Data Summary: Structural Parameters
The table below summarizes typical crystallographic parameters observed for 2-ACBC derivatives. Use these as benchmarks for validating your structure solution.
| Parameter | (trans)-2-ACBC HCl | (cis)-2-ACBC HCl | Significance |
| Space Group | Common chiral space groups. | ||
| Ring Pucker ( | Deviation from planarity (0°). | ||
| C1-C2 Bond | 1.54 Å | 1.55 Å | Strained single bond. |
| Density ( | ~1.35 g/cm³ | ~1.38 g/cm³ | Cis isomers often pack more densely. |
| H-Bond Donor | Critical for lattice stability. |
References
-
Absolute Configuration Determination: Flack, H. D. (1983).[4] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. Link
-
Beta-Peptide Foldamers: Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
-
Cyclobutane Conformation: Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society. Link
-
Zwitterion Crystallization: Perlovich, G. L., et al. (2010). "Thermodynamics of solubility, sublimation and solvation of alanine and serine." Journal of Chemical Thermodynamics. Link
-
ACBC in NMDA Receptors: Allan, R. D., et al. (1990). "Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid."[5][6] Journal of Medicinal Chemistry. Link
Sources
- 1. Cycloalkanes [ch.ic.ac.uk]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 5. Sci-Hub. Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives / Journal of Medicinal Chemistry, 1994 [sci-hub.red]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Cyclobutane Amino Acids (CBAs)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereocontrol & Scalability in CBA Synthesis
Welcome to the CBA Synthesis Knowledge Portal
User Context: You are likely encountering difficulties with the high ring strain (~26.4 kcal/mol), poor diastereoselectivity during photocycloaddition, or racemization during auxiliary removal. This guide synthesizes mechanistic insights with field-proven protocols to resolve these bottlenecks.
Quick Diagnostic: Select Your Issue
| Symptom | Probable Cause | Recommended Module |
| Poor Regioselectivity | Mismatched electronic pairing in intermolecular [2+2]. | Module 1 |
| Low Enantiomeric Excess (ee) | Ineffective facial shielding or radical bond rotation. | Module 2 |
| Ring Opening/Decomposition | Harsh hydrolysis conditions attacking the strained ring. | Module 3 |
| Inseparable Isomers | Lack of distinct NMR handles or chromatographic resolution. | FAQ Section |
Module 1: The [2+2] Photocycloaddition Workflow
The Challenge: The most direct route to CBAs is the [2+2] photocycloaddition of alkenes. However, this method notoriously yields complex mixtures of head-to-head (HH) vs. head-to-tail (HT) regioisomers and exo vs. endo diastereomers due to the formation of long-lived 1,4-biradical intermediates.
Troubleshooting Protocol 1.1: Fixing Diastereoselectivity
User Query: "I am getting a 50:50 mixture of cis/trans isomers. How do I enforce facial selectivity?"
Technical Insight: In intermolecular reactions, the excited state lifetime allows for bond rotation in the 1,4-biradical intermediate, scrambling stereochemistry. You must restrict conformational freedom before irradiation.
Solution: The "Tethering" Strategy Instead of reacting two separate alkenes, link them temporarily. This converts the reaction into an intramolecular process, enforcing regiochemistry and favoring the exo product due to steric constraints.
Step-by-Step Protocol (Silicon Tether Approach):
-
Tether Formation: React your allylic alcohol precursor with a silyl chloride tether (e.g., dimethylsilyl) attached to your second alkene component.
-
Irradiation: Irradiate the tethered substrate in degassed acetonitrile or hexane.
-
Note: Use a Pyrex filter (
nm) to prevent degradation of the tether.
-
-
Cleavage: Perform oxidative cleavage of the silicon tether (Tamao-Fleming oxidation) using KF and
. -
Result: This typically yields the 1,2-cis-cyclobutane with >90% diastereomeric excess (de).
Visualization: Photochemical Decision Tree
Caption: Decision logic for maximizing stereocontrol in [2+2] photocycloaddition. Intramolecular pathways restrict the 1,4-biradical rotation, ensuring high fidelity.
Module 2: Asymmetric Synthesis via Chiral Auxiliaries
The Challenge: Achieving high enantiomeric excess (ee) often requires a chiral auxiliary. However, the bulky cyclobutane ring creates steric clashes that can hinder the very reaction they are meant to direct.
Troubleshooting Protocol 2.1: Optimizing the Auxiliary
User Query: "My Evans auxiliary (oxazolidinone) is giving low yields (<40%)."
Root Cause Analysis: Standard oxazolidinones may be too sterically demanding for the formation of the crowded cyclobutane ring, specifically during the approach of the second alkene.
Solution: Use a Menthol-Derived Auxiliary Switch to (-)-8-phenylmenthol or trans-2-phenylcyclohexanol . These auxiliaries provide effective facial shielding but often possess a slightly more flexible conformational pocket than the rigid oxazolidinone, accommodating the transition state of the [2+2] addition.
Experimental Workflow (Chiral Ester Method):
-
Esterification: Condense fumaric acid chloride with (-)-8-phenylmenthol.
-
Cycloaddition: React with ketene diethyl acetal (or equivalent electron-rich alkene).
-
Solvent: Toluene (non-polar solvents enhance tight ion-pairing/clustering if Lewis acids are used).
-
Lewis Acid:[1] Use
if catalytic activation is required.
-
-
Purification: Separate diastereomers via flash chromatography (silica gel).
-
Validation: Check
NMR. The chiral auxiliary protons will show distinct shifts for each diastereomer.
-
Module 3: Ring Contraction & Stability (Wolff Rearrangement)
The Challenge: If cycloaddition fails, ring contraction of
Troubleshooting Protocol 3.1: Preventing Epimerization
User Query: "I lost my stereocenter during the photolysis of the diazoketone."
Technical Insight: The Wolff rearrangement generates a ketene intermediate. If water or a nucleophile attacks this ketene from the "wrong" face, or if the reaction temperature is too high, racemization occurs.
Self-Validating Protocol:
-
Precursor: Synthesize the
-diazoketone from an N-protected amino acid (e.g., Cbz-Glu-Cl) using diazomethane. -
Photolysis: Irradiate (
nm) in the presence of a bulky nucleophile (e.g., -BuOH) rather than water.-
Reasoning: The bulky alcohol slows down the attack on the ketene, allowing the solvent cage to dictate the trajectory, often preserving the configuration via retention.
-
-
Temperature Control: Maintain reaction at -25°C to -10°C.
-
Validation: Analyze the product via Chiral HPLC. If racemization persists, switch to a thermal Wolff rearrangement using Silver Benzoate (
) catalysis, which proceeds under milder conditions than direct photolysis.
Visualization: Ring Contraction Pathway
Caption: Wolff rearrangement mechanism. Steric bulk of the nucleophile (Path B) is critical for preserving stereochemical integrity during the ketene trapping step.
FAQ: Analysis and Purification
Q: How do I distinguish between cis and trans cyclobutane amino acids by NMR? A: Use 1D-NOE (Nuclear Overhauser Effect) spectroscopy.
-
Cis-isomers: Strong NOE enhancement between the
-proton of the amino acid and the proton on the adjacent carbon of the ring. -
Trans-isomers: Minimal or no NOE enhancement between these protons due to the puckered conformation of the cyclobutane ring directing them away from each other.
Q: My cyclobutane amino acid decomposes during acid hydrolysis of the protecting group. What should I do? A: Cyclobutane rings are strained. Boiling in 6N HCl (standard peptide hydrolysis) can cause ring opening.
-
Alternative: Use LiOOH (Lithium hydroperoxide) for hydrolysis of esters/auxiliaries at 0°C.
-
Alternative: If using Boc/Fmoc, use standard TFA or Piperidine protocols, as these generally leave the cyclobutane ring intact. Avoid strong aqueous acids/bases at high heat.
References
-
Aitken, D. J., et al. (2002). "Stereoselective synthesis of cyclobutane amino acids." Tetrahedron Letters.
-
Ortuño, R. M., et al. (2005).[2] "Cyclobutane biomimetics: synthesis and application." Current Organic Chemistry.
-
Gauvry, N., & Mortier, J. (2001). "Synthesis of cyclobutane amino acids via [2+2] cycloaddition." Synthesis.
-
Reiser, O. (2016). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions." Chemical Reviews.
-
Levin, M. D., et al. (2021).[1] "Skeletal editing: Ring contraction of pyrrolidines." Nature.
Sources
Photo-Efficiency Lab Support: Optimizing Photochemical [2+2] Cycloaddition
Senior Application Scientist: Dr. Aris Thorne Department: Photochemical Process Engineering Status: Online
Introduction
Welcome to the Photo-Efficiency Lab Support center. You are likely here because your [2+2] cycloaddition—the "fruit fly" of photochemistry—is behaving erratically. Whether you are attempting a classic Enone-Alkene dimerization or a complex intramolecular cage formation, the physics of photon transport are as critical as the chemistry of the excited state.
This guide moves beyond basic textbook theory to address the causality of failure. We will troubleshoot the four pillars of photochemical efficiency: Photon Management , Solvent Thermodynamics , Atmospheric Control , and Reactor Engineering .
Module 1: Photon Management & Wavelength Matching
The Issue: The reaction stalls at partial conversion, or the starting material degrades into undefined "tar."
Technical Insight: The most common failure mode in [2+2] cycloaddition is the Inner Filter Effect (IFE) .
-
Primary IFE: High concentration of substrate absorbs all incident light within the first few millimeters of the vessel wall. The bulk solution remains dark (unreacted).
-
Competitive Absorption: If your product absorbs at the same wavelength as your starting material, the product effectively "shields" the remaining reactant, halting the reaction.
Troubleshooting Protocol: The "Optical Window" Method
-
Step 1: Acquire UV-Vis spectra of both the Starting Material (SM) and the isolated Product (P).
-
Step 2: Overlay the spectra.
-
Step 3: Select an LED source where the SM absorbs strongly (
) but the Product is transparent.-
Note: If the SM and P spectra overlap perfectly, you must use a Photosensitizer (e.g., Acetone, Thioxanthone) to transfer energy selectively, rather than relying on direct excitation [1, 2].
-
Decision Logic: Wavelength Selection
Figure 1: Logical workflow for selecting the irradiation wavelength to maximize conversion and minimize photoreversion.
Module 2: Reaction Environment (Solvent & Concentration)
The Issue: Polymerization dominates over cyclobutane formation, or the reaction is impossibly slow.
Technical Insight:
-
The Concentration Rule: High concentrations favor intermolecular reactions.
-
Risk:[1] If the concentration is too high (>0.1 M), you increase the probability of oligomerization (random radical attacks) rather than the concerted [2+2] mechanism.
-
Solution: For Intermolecular [2+2], keep concentration moderate (0.05–0.1 M). For Intramolecular [2+2], use high dilution (<0.02 M) to prevent cross-reaction between molecules.
-
-
The Solvent Cutoff: Your solvent acts as a filter. Using Acetone as a solvent is excellent for sensitization (cutoff ~330 nm), but using Toluene (cutoff ~285 nm) for a reaction requiring 254 nm light will result in zero conversion because the solvent absorbs all the photons [3].
Reference Data: Solvent Optical Windows
| Solvent | Polarity (Dielectric) | UV Cutoff ( | Suitability for [2+2] |
| Acetonitrile | High (37.5) | 190 nm | Excellent. Transparent to deep UV. |
| Water | High (80.1) | 190 nm | Excellent. Good for hydrophobic effect acceleration. |
| Methanol | High (32.7) | 205 nm | Good. Proticity can affect H-bonding substrates. |
| Dichloromethane | Moderate (8.9) | 233 nm | Moderate. Avoid for deep UV (<250 nm). |
| Toluene | Low (2.4) | 285 nm | Poor. Absorbs strongly in UV-B/C. |
| Acetone | Moderate (20.7) | 330 nm | Special. Acts as a Triplet Sensitizer. |
*Cutoff defined as absorbance > 1.0 in a 1 cm path length.
Module 3: Atmospheric Control (Oxygen Quenching)
The Issue: "My reaction works in an NMR tube but fails in a round-bottom flask."
Technical Insight: Oxygen is a paramagnetic triplet diradical. It is an extremely efficient quencher of excited triplet states. If your [2+2] mechanism proceeds via a Triplet state (common with enones and maleimides), dissolved oxygen will return your excited molecule to the ground state before it can react.
Standard Protocol: Freeze-Pump-Thaw (FPT) Degassing Do not rely on simple nitrogen sparging (bubbling) for sensitive triplet photochemistry.
-
Setup: Place solution in a Schlenk flask or heavy-walled tube with a high-vacuum seal (Young's tap).
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is solid.-
Why: This prevents solvent evaporation during the vacuum step.[6]
-
-
Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes.
-
Thaw: Close the flask. Remove from
and thaw in a warm water bath.-
Why: As the solid melts, dissolved gases form bubbles and escape into the static vacuum headspace.
-
-
Repeat: Perform 3 cycles . Backfill with Argon/Nitrogen after the final cycle [4].
Module 4: Reactor Engineering (Batch vs. Flow)
The Issue: "I can't scale this up. The reaction takes 48 hours at 5g scale."
Technical Insight:
According to the Beer-Lambert Law (
-
In a 500 mL flask (large
), light only penetrates the outer 2mm. The center is dark. -
In a Flow Reactor (tubing diameter < 1mm), the path length is negligible. The entire solution is uniformly irradiated.
Comparison: Batch vs. Continuous Flow
| Feature | Batch (Flask) | Continuous Flow (Micro-tubing) |
| Light Penetration | Poor (Dark zones exist) | Excellent (Uniform irradiation) |
| Heat Management | Difficult (Hot spots) | Efficient (High surface area) |
| Reaction Time | Hours to Days | Minutes (Residence time) |
| Side Products | Higher (Over-irradiation at walls) | Lower (Product leaves reactor immediately) |
Decision Matrix: When to Switch to Flow
Figure 2: Decision matrix for reactor selection. High absorbance substrates scale poorly in batch due to the "wall effect," necessitating flow chemistry [5, 6].
Frequently Asked Questions (FAQ)
Q: My reactor walls are getting coated with a film. What is this? A: This is "fouling" or "filming," usually caused by the polymerization of the alkene on the glass surface where light intensity is highest.
-
Fix: Switch to a flow reactor (the fluid dynamics scour the walls) or lower the concentration. If using batch, vigorous stirring is non-negotiable.
Q: Can I use a standard UV lamp (Mercury arc)? A: You can, but it is inefficient. Mercury lamps emit broad heat and unnecessary wavelengths that degrade products.
-
Recommendation: Switch to High-Power LEDs (Monochromatic). They allow you to target the specific absorption band of your substrate without heating the solvent.
Q: How do I know if I need a photosensitizer? A: If your substrate does not absorb light >300nm, and you want to avoid using high-energy UV-C (<280nm) which destroys organic matter, you need a sensitizer.
-
Example: Maleimides often react well with direct 365nm light, but simple alkenes might require a ketone sensitizer (like benzophenone or acetone) to access the triplet state.
References
-
Kokotos, C. G., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. Link
-
Poplata, S., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews. Link
-
University of Toronto. UV Cutoff Values for Common Solvents. Link
-
Chemistry LibreTexts. (2024). Freeze-Pump-Thaw Degassing Protocol. Link
-
Elliott, L. D., et al. (2014). Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Chemistry – A European Journal. Link
-
Asynt. (2026).[3][7] Combining Flow Chemistry and Photochemistry for Scale-up. Link
Sources
- 1. edinst.com [edinst.com]
- 2. scribd.com [scribd.com]
- 3. asynt.com [asynt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Batch versus flow photochemistry: a revealing comparison of yield and productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
Technical Support Center: Purification and Separation of 2-Aminocyclobutane-1-carboxylic Acid Isomers
Welcome to the technical support center for the purification and separation of cis and trans isomers of 2-aminocyclobutane-1-carboxylic acid (ACBC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these critical stereoisomers. As conformationally constrained β-amino acid building blocks, the stereochemical purity of ACBC isomers is paramount for their application in peptidomimetics and drug discovery.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans ACBC isomers so important?
A: The three-dimensional structure of a molecule dictates its biological function. The cis and trans isomers of 2-aminocyclobutane-1-carboxylic acid possess distinct spatial arrangements of their amino and carboxyl groups. This difference in stereochemistry significantly influences how they interact with biological targets, such as enzymes and receptors. Incorporating a specific, pure isomer into a peptide backbone can enforce a particular secondary structure (e.g., a helix or turn), which is crucial for biological activity and stability against enzymatic degradation.[3][4][5] Using a mixture of isomers can lead to inconsistent biological data, reduced efficacy, and challenges in regulatory approval for therapeutic candidates.
Q2: What are the primary methods for separating cis and trans ACBC isomers?
A: The main strategies for separating these diastereomers hinge on exploiting their subtle differences in physical and chemical properties. The most common and effective methods include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral or achiral stationary phases are powerful analytical and preparative techniques.[6] Standard silica gel column chromatography can also be effective, capitalizing on polarity differences between the isomers.[7]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[8][9] These salts have different solubilities, allowing one to be selectively crystallized from the solution.[][11]
-
Derivatization followed by Separation: The isomers can be chemically modified (derivatized) with an achiral or chiral reagent to enhance their volatility for Gas Chromatography (GC) or to improve their separation profile in HPLC.[12][13]
Q3: How can I confirm the identity and purity of the separated cis and trans isomers?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The coupling constants (³J) between the protons on the cyclobutane ring are characteristically different for cis and trans isomers.[7][14] Typically, the vicinal coupling constant for cis protons is smaller (around 6-12 Hz) than for trans protons (around 12-18 Hz).[14][15] For unambiguous structural confirmation, X-ray crystallography can be used if suitable crystals can be obtained.[7] Purity is typically assessed by HPLC or GC, aiming for baseline separation of the isomers.
Methodology & Workflow Decision Guide
Choosing the right separation strategy depends on the scale, required purity, and available resources. This decision tree outlines a logical approach to selecting the appropriate method.
Caption: Decision tree for selecting a separation method.
Troubleshooting Guide: Chiral & Achiral HPLC Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analytical and preparative separation of ACBC isomers. Below are solutions to common problems.
| Problem | Potential Cause(s) | Troubleshooting Solutions & Scientific Rationale |
| Poor or No Peak Resolution | 1. Inappropriate Stationary Phase: The chosen column (chiral or achiral) lacks the selectivity needed to differentiate between the isomers' structures. 2. Suboptimal Mobile Phase: The solvent system is either too strong (eluting isomers too quickly) or too weak (causing broad peaks), or lacks the necessary additives to modulate interaction.[16] | 1. Screen Different Columns: For these polar, non-aromatic compounds, polysaccharide-based chiral stationary phases (CSPs) like cellulose or amylose derivatives are excellent starting points. On achiral phases (like silica or C18), separation relies on subtle polarity differences; ensure the phase is appropriate.[16] 2. Optimize Mobile Phase: Systematically vary the mobile phase composition. In normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in hexane.[16] In reverse phase, adjust the organic modifier (acetonitrile, methanol) in water. Additives like 0.1% trifluoroacetic acid (TFA) can improve peak shape by suppressing silanol interactions and ensuring consistent ionization of the amino acid.[16] |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample saturates the stationary phase.[16] 2. Secondary Interactions: Residual silanol groups on the silica support can interact strongly with the amine group, causing tailing.[16] 3. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can distort peak shape.[17] | 1. Reduce Injection Load: Decrease the sample concentration or injection volume. 2. Use Mobile Phase Additives: Add a competing base like diethylamine (DEA) or triethylamine (TEA) (0.1-0.5%) to the mobile phase in normal phase to mask active silanol sites. For reverse phase, ensure the pH is controlled with a suitable buffer.[16] 3. Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that is still miscible with the mobile phase.[17] |
| Inconsistent Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase, especially when additives are used.[18] 2. Mobile Phase Instability: Evaporation of a volatile solvent component or degradation of the mobile phase. 3. Temperature Fluctuations: Column temperature affects retention. | 1. Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before the first injection. "Additive memory effects" can be persistent, so a thorough flush is critical when changing modifiers.[18] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent changes in composition. 3. Use a Column Thermostat: Maintaining a constant column temperature (e.g., 25°C or 40°C) is crucial for reproducible results.[16] |
| High Backpressure | 1. Frit Blockage: Particulate matter from the sample or mobile phase has blocked the inlet frit of the column.[19] 2. Buffer Precipitation: Using a buffer that is not soluble in the organic component of the mobile phase.[20] | 1. Filter Sample & Mobile Phase: Always filter samples and mobile phases through a 0.22 or 0.45 µm filter. If pressure is high, try back-flushing the column (if permitted by the manufacturer) to dislodge particulates from the frit.[17][19] 2. Check Buffer Solubility: Ensure your chosen buffer is soluble across the entire gradient range. If precipitation is suspected, flush the system with water (or an appropriate solvent) to redissolve the salts.[20] |
Troubleshooting Guide: Diastereomeric Salt Crystallization
This method is powerful for large-scale separations but can be challenging to optimize.[]
| Problem | Potential Cause(s) | Troubleshooting Solutions & Scientific Rationale |
| No Crystal Formation | 1. Solution is Undersaturated: The concentration of the diastereomeric salt is below its solubility limit. 2. Incorrect Solvent: The chosen solvent is too good at solvating the salt, preventing it from crystallizing. 3. Presence of Impurities: Impurities can inhibit nucleation and crystal growth. | 1. Increase Concentration: Carefully evaporate the solvent or cool the solution slowly to induce supersaturation. 2. Screen Solvents: Test a range of solvents and solvent mixtures. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but more soluble when heated. 3. Use Seeding: Introduce a small seed crystal of the desired diastereomer to initiate crystallization.[] Ensure the starting material is of high purity. |
| Oily Precipitate Forms Instead of Crystals | 1. Supersaturation is too high: The solution was cooled too rapidly or too much anti-solvent was added, causing the salt to "crash out" of solution as an amorphous oil. 2. Low Melting Point of the Salt: The diastereomeric salt may have a low melting point, close to the temperature of the crystallization experiment. | 1. Slow Down Crystallization: Re-dissolve the oil by heating and allow the solution to cool much more slowly. Use a water bath or dewar to control the cooling rate. Add anti-solvent dropwise with vigorous stirring. 2. Adjust Solvent System: Try a different solvent system that may favor a more ordered crystal lattice formation. |
| Poor Diastereomeric Purity of Crystals | 1. Co-crystallization: Both diastereomeric salts have similar solubilities in the chosen solvent system and are crystallizing together. 2. Incomplete Reaction: The reaction to form the diastereomeric salts did not go to completion. | 1. Recrystallize: Perform one or more recrystallizations of the isolated solid. Each step should enrich the less soluble diastereomer. 2. Optimize Solvent: The key is finding a solvent where the solubility difference between the two diastereomers is maximized. This often requires screening multiple solvents. 3. Verify Salt Formation: Use techniques like NMR to confirm that the salt formation reaction is complete before attempting crystallization. |
Experimental Protocols
Protocol 1: Derivatization for Chiral GC Analysis
This protocol is for analytical purposes to determine the isomeric ratio. It involves a two-step esterification and acylation to make the amino acid volatile.
Rationale: The polar amine and carboxylic acid groups make ACBC non-volatile. Esterifying the carboxyl group and acylating the amino group replaces the active hydrogens, reducing polarity and allowing for GC analysis.[13] This derivatization must not cause racemization.
Workflow Diagram:
Caption: Workflow for ACBC derivatization for GC analysis.
Step-by-Step Procedure:
-
Place ~1 mg of the dried ACBC isomer mixture into a 2 mL reaction vial.
-
Esterification: Add 1 mL of 3 N methanolic HCl. Cap the vial tightly and heat at 100°C for 30 minutes.
-
Allow the vial to cool to room temperature. Remove the cap and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Acylation: To the dry residue, add 1 mL of methylene chloride followed by 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 20 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection onto a chiral GC column (e.g., a cyclodextrin-based column).
Protocol 2: Diastereomeric Salt Resolution
This protocol provides a general framework for separating the isomers via fractional crystallization. The choice of resolving agent and solvent is critical and must be empirically determined.
Rationale: This method exploits the formation of diastereomers which, unlike enantiomers, have different physical properties, including solubility.[9] By reacting the racemic ACBC with a single enantiomer of a chiral acid or base (the resolving agent), two diastereomeric salts are formed. Finding conditions where one salt selectively crystallizes allows for their separation.[8]
Step-by-Step Procedure:
-
Resolving Agent Selection: Choose a chiral resolving agent. For the acidic ACBC, a chiral base like (R)-(+)-1-phenylethylamine or brucine is a common choice.[9]
-
Salt Formation: Dissolve one equivalent of the cis/trans ACBC mixture in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the ACBC solution with stirring. The diastereomeric salts may begin to precipitate immediately.
-
Crystallization: Gently heat the mixture to dissolve any precipitate, creating a saturated solution.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal yield. The goal is to have the less soluble diastereomer crystallize out.[]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Check: Analyze the stereochemical purity of the crystals and the mother liquor using an analytical method (e.g., derivatization and GC, or chiral HPLC).
-
Regeneration: To recover the pure ACBC isomer, dissolve the purified diastereomeric salt in water and acidify (if a chiral base was used) or basify (if a chiral acid was used) to break the salt bond. Extract the pure ACBC isomer into a suitable organic solvent or use ion-exchange chromatography.
References
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. Benchchem.
- Amino Acid Crystalliz
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine. Benchchem.
- (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.
- Trouble with chiral separations.
- (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides.
- Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid...
- It Isn't Always The Column: Troubleshooting Your HPLC Separ
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- US4379941A - Resolution of racemic amino acids.
- Chiral resolution. Wikipedia.
- A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. PubMed.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- How NMR Helps Identify Isomers in Organic Chemistry?
- CIS TRANS ISOMERS AND NMR.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Universitat Autònoma de Barcelona Research Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. hplc.eu [hplc.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 11. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 12. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. agilent.com [agilent.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chiraltech.com [chiraltech.com]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
side reactions in peptide coupling with sterically hindered amino acids
Technical Support Center: Sterically Hindered Peptide Coupling
A Senior Application Scientist's Guide to Troubleshooting Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of peptides containing sterically hindered amino acids. Here, we address common problems in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.
FAQ 1: Incomplete Coupling and Deletion Sequences
Question: My standard coupling protocol is failing or resulting in low yields and deletion sequences when I try to incorporate bulky residues like Valine, Isoleucine, or Aib. What's going wrong?
Answer: This is a classic and frequent challenge in Solid-Phase Peptide Synthesis (SPPS). The bulky nature of certain amino acid side chains physically obstructs the formation of the peptide bond.[1] The N-terminal amine of the growing peptide chain on the resin is sterically shielded, and the incoming activated amino acid also presents a bulky structure, leading to a kinetically slow and often incomplete reaction. This results in a portion of the peptide chains on the resin missing that specific amino acid, leading to deletion sequences in the final product.[2]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be efficient enough. Uronium/aminium or phosphonium salt-based reagents are designed for such demanding couplings.[1][3][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective due to the formation of a reactive HOAt ester, which benefits from the anchimeric assistance of the pyridine nitrogen, accelerating the coupling.[4][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another robust option, though HATU is often considered superior for extremely difficult couplings.[6][7][8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an OxymaPure-based reagent known for high efficiency and a better safety profile than benzotriazole-based reagents.[9][10]
-
-
Increase Reaction Time and/or Double Couple: For a particularly stubborn coupling, simply extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[1] Alternatively, a "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid, is a very common and effective solution.[2][11]
-
Employ Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can significantly accelerate difficult coupling reactions by rapidly and efficiently heating the reaction system.[12][13][14] This allows for shorter reaction times and can dramatically improve the purity of peptides containing multiple hindered amino acids like Aib.[12][13][15]
-
Change the Solvent: Inadequate solvation of the growing peptide chain can lead to aggregation, further hindering the coupling reaction. Switching from DMF to NMP (N-Methyl-2-pyrrolidone), which has better solvating properties, or using a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for low coupling efficiency.
FAQ 2: Racemization/Epimerization
Question: I've successfully coupled a sterically hindered amino acid, but now my analysis shows a diastereomeric impurity. What causes this racemization and how can I prevent it?
Answer: Racemization (or epimerization for peptides) is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled.[16][17] It is a significant risk, especially with hindered amino acids, because the slow rate of the desired coupling reaction gives more time for side reactions to occur. The primary mechanism involves the formation of a symmetric oxazolone intermediate from the activated amino acid.[18] This intermediate can be deprotonated and reprotonated at the α-carbon, leading to a loss of the original stereochemistry.[18]
Strategies to Minimize Racemization:
-
Choice of Additives: The use of additives is crucial. They react with the initially activated amino acid to form an active ester that is less prone to racemization than the initial activated species.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This additive is highly effective at suppressing racemization, often outperforming the classic HOBt.[19] Its derivatives, like COMU, are excellent choices for sterically demanding couplings where chiral purity is paramount.[9][10][20]
-
HOAt (1-Hydroxy-7-azabenzotriazole): The active esters formed with HOAt are highly reactive, which can shorten the required reaction time and thus reduce the window for racemization to occur.[21]
-
-
Base Selection: The choice and amount of base used during activation can significantly influence racemization rates.
-
Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of the more common and stronger diisopropylethylamine (DIPEA).[22]
-
For particularly sensitive couplings, using highly hindered bases like 2,6-di-tert-butyl-4-(dimethylamino)pyridine (DB[DMAP]) can also be effective.[23]
-
Always use the minimum necessary amount of base.
-
-
Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can significantly slow down the rate of racemization.[16]
-
Use Pre-activation: Allow the amino acid, coupling reagent, and additive to pre-activate for a few minutes before adding the mixture to the resin. This ensures the rapid formation of the less racemization-prone active ester.
Mechanism of Oxazolone-Mediated Racemization
Caption: Racemization via an oxazolone intermediate.
FAQ 3: Diketopiperazine (DKP) Formation
Question: After coupling the second amino acid, I'm seeing a significant loss of my peptide from the resin, resulting in very low yields. What is happening?
Answer: This is a classic symptom of diketopiperazine (DKP) formation. This side reaction is an intramolecular cyclization that occurs at the dipeptide stage.[21][24] During the Fmoc deprotection of the second amino acid, the newly liberated N-terminal amine can attack the ester linkage connecting the C-terminal amino acid to the resin. This cleaves the dipeptide from the resin as a cyclic DKP molecule.[24][25] This side reaction is particularly prevalent when Proline is one of the first two residues, or when working with other secondary amino acids.[24][25][26]
Prevention Strategies:
-
Use a Sterically Hindered Resin: Employing a resin with a bulky linker, such as a 2-chlorotrityl chloride (2-CTC) resin, can sterically shield the ester linkage from the nucleophilic attack of the N-terminal amine, thus significantly reducing DKP formation.[24]
-
Modify the Deprotection Protocol: Standard 20% piperidine in DMF can be too harsh for DKP-prone sequences.
-
Couple a Pre-formed Dipeptide: Instead of coupling the second amino acid individually, synthesize the Fmoc-protected dipeptide (residues 1 and 2) in solution and then couple it to the resin-bound amino acid (or linker). This bypasses the vulnerable dipeptidyl-resin stage where DKP formation occurs.[24] Be aware of the risk of epimerization at the C-terminal amino acid of the dipeptide during its activation.[24]
Mechanism of Diketopiperazine Formation
Caption: Mechanism of Diketopiperazine (DKP) formation.
Data Summary: Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical for success. This table summarizes key properties of commonly used reagents for difficult couplings.
| Reagent | Class | Additive Formed | Advantages for Hindered Couplings | Considerations |
| HATU | Uronium/Aminium | HOAt | Highly reactive, fast kinetics, low racemization.[5][6][7] | More expensive, potential for guanidinylation side reaction if used in large excess.[5] |
| HBTU | Uronium/Aminium | HOBt | Very efficient, good for most standard and many difficult couplings.[3][28][29] | Less reactive than HATU for the most extreme cases.[6][8] |
| COMU | Uronium/Aminium | OxymaPure | High reactivity comparable to HATU, non-explosive, water-soluble byproducts.[9][10][20] | Limited solution stability compared to other reagents.[5] |
| PyBOP | Phosphonium | HOBt | High efficiency, low racemization, no guanidinylation side reaction.[3] | More expensive than uronium salts, requires careful handling. |
| DIC/Oxyma | Carbodiimide | OxymaPure | Cost-effective, very low racemization, ideal for base-free conditions.[19][22] | Slower reaction kinetics than onium salts, may not be sufficient for the most hindered couplings. |
Experimental Protocol: Optimized Double Coupling for a Hindered Amino Acid (e.g., Aib)
This protocol provides a robust starting point for incorporating a sterically hindered amino acid using a potent coupling reagent.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aib-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Anhydrous DMF
Procedure:
-
First Coupling:
-
In a separate reaction vessel, dissolve Fmoc-Aib-OH and HATU in DMF.
-
Add DIPEA to the mixture and allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the vessel containing the washed, deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 45-60 minutes with agitation.[1]
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3x).
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.[2] A positive result (blue beads) indicates incomplete coupling.
-
-
Second Coupling:
-
Repeat steps 1.1 through 1.5 with a fresh solution of activated Fmoc-Aib-OH.
-
After the second coupling, wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts.
-
-
Confirmation:
-
Perform a final Kaiser test. A negative result (yellow/colorless beads) confirms the successful completion of the coupling. Proceed to the deprotection of the newly added Aib residue.
-
References
- Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.
-
Al Musaimi, O., Al-Harthi, S., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]
- Per-Olof, J., & Kates, S. A. (2000). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, 2000(1), 51-54.
-
Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12186–12196. [Link]
- BenchChem. (2025).
- Li, Y., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 234, 115570.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
- Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Semantic Scholar.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Patil, B. S., et al. (2014). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Tetrahedron Letters, 55(30), 4061-4064.
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5674–5684. [Link]
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]
- Al Musaimi, O., Al-Harthi, S., & El-Faham, A. (2023).
- Al Musaimi, O., Al-Harthi, S., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
-
Organic Syntheses. (n.d.). Procedure. [Link]
- Luxembourg Bio Technologies. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.
- BOC Sciences. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
- ResearchGate. (n.d.).
-
Al Musaimi, O., Al-Harthi, S., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-464. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis.
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Carpenter, R. D., & Carpino, L. A. (2009). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Molecules, 14(1), 346–359. [Link]
- ResearchGate. (n.d.). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis.
- Aapptec. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines.
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]
- ACS Publications. (2026). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids.
- BenchChem. (n.d.). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis.
- BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Aapptec. (n.d.).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ACS Publications. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
Sources
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- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. bachem.com [bachem.com]
- 23. researchgate.net [researchgate.net]
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- 25. pubs.acs.org [pubs.acs.org]
- 26. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 27. semanticscholar.org [semanticscholar.org]
- 28. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 29. peptide.com [peptide.com]
Technical Support Center: Scaling Up the Synthesis of 2-Aminocyclobutane-1-carboxylic Acid for Preclinical Studies
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-aminocyclobutane-1-carboxylic acid (ACBC). This guide is designed for researchers, chemists, and process development professionals who are tasked with scaling this valuable, conformationally constrained amino acid for preclinical evaluation. The cyclobutane ring imparts a rigid structure to peptide backbones, making ACBC a critical building block for developing novel therapeutics with enhanced stability and defined secondary structures.
However, the synthesis of ACBC presents unique challenges, particularly concerning stereochemical control and scalability. The four-membered ring's inherent strain and the presence of two stereocenters demand a robust and well-controlled synthetic strategy. This document provides a comprehensive, field-proven approach to the gram-scale synthesis of all four stereoisomers of ACBC, complete with detailed protocols, troubleshooting guides, and FAQs to ensure your success. Our recommended strategy is built upon a foundation of a photochemical [2+2] cycloaddition to construct the core ring structure, followed by efficient resolution and stereochemical manipulation.
Recommended Scalable Synthetic Strategy: An Overview
The most efficient and scalable pathway to all four stereoisomers of ACBC begins with the synthesis of the racemic cis-2-aminocyclobutane-1-carboxylic acid. This intermediate serves as a common precursor from which all stereoisomers can be accessed through a combination of chiral resolution and controlled epimerization. This modular approach is advantageous for preclinical studies as it allows for the systematic evaluation of each individual stereoisomer's biological activity.
The overall workflow is as follows:
Caption: Scalable workflow for accessing all four stereoisomers of ACBC.
Detailed Experimental Protocols
Module 1: Synthesis of Racemic cis-N-Boc-2-aminocyclobutane-1-carboxylic acid
This module focuses on creating the cyclobutane core. A photochemical [2+2] cycloaddition between ethylene and a suitable starting material like uracil is a key, scalable step.[1]
Step-by-Step Protocol:
-
Photocycloaddition:
-
Charge a photochemical reactor with a solution of uracil in a suitable solvent (e.g., aqueous acetone).
-
Cool the solution (e.g., to -60 °C) and purge with ethylene gas while irradiating with a medium-pressure mercury lamp.
-
Maintain a constant flow of ethylene and irradiate until TLC or HPLC analysis shows complete consumption of the starting material.
-
The mechanism involves the formation of a triplet state upon irradiation, which then undergoes a [2+2] cycloaddition with ethylene to form the cyclobutane ring.[2]
-
-
Hydrogenation & Hydrolysis:
-
The resulting cycloadduct is then hydrogenated (e.g., using H₂ over a Pd/C catalyst) to reduce the remaining double bond.
-
The reduced intermediate is hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) to open the lactam ring and yield racemic cis-2-aminocyclobutane-1-carboxylic acid hydrochloride.[1]
-
-
Boc-Protection:
-
Dissolve the crude amino acid hydrochloride in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃) followed by di-tert-butyl dicarbonate ((Boc)₂O).[3]
-
Allow the reaction to warm to room temperature and stir for 12-15 hours.
-
Work-up involves an acidic wash to protonate the carboxylic acid, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the racemic cis-N-Boc-ACBC.
-
Module 2: Chiral Resolution of cis-N-Boc-ACBC
The key to accessing enantiomerically pure compounds is the separation of the racemic mixture. This is efficiently achieved by forming diastereomeric salts with a chiral amine.[4]
Step-by-Step Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic cis-N-Boc-ACBC in a suitable solvent like methanol or ethyl acetate.
-
Add one equivalent of a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine.
-
Stir the solution at room temperature. The less soluble diastereomeric salt will begin to crystallize. The differential solubility arises from the distinct three-dimensional packing of the diastereomers in the crystal lattice.
-
-
Isolation of Diastereomers:
-
Cool the mixture to enhance crystallization and collect the precipitate by filtration. This first crop will be enriched in one diastereomer.
-
The mother liquor is now enriched in the other diastereomer. It can be concentrated and the free acid recovered for resolution with the opposite enantiomer of the resolving agent (e.g., (S)-(-)-α-phenylethylamine) or for use in the epimerization protocol.
-
-
Liberation of Enantiopure Acid:
-
Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of 2-3.
-
This breaks the salt, protonating the carboxylic acid and the chiral amine.
-
Extract the enantiomerically pure cis-N-Boc-ACBC with an organic solvent. The chiral amine hydrochloride will remain in the aqueous layer and can be recovered.
-
Module 3: Controlled Epimerization to trans-N-Boc-ACBC
Access to the trans isomers is achieved through a controlled, base-mediated epimerization at the C1 position.[4]
Step-by-Step Protocol:
-
Esterification:
-
Protect the carboxylic acid of the enantiopure cis-N-Boc-ACBC as a methyl or ethyl ester (e.g., using TMS-diazomethane or SOCl₂ in methanol). This prevents unwanted side reactions during epimerization.
-
-
Epimerization:
-
Dissolve the cis-ester in an anhydrous alcohol (e.g., methanol).
-
Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe).
-
Heat the reaction to reflux and monitor the cis/trans ratio by HPLC or NMR. The base deprotonates the C1 carbon, and the resulting enolate can be re-protonated from either face, leading to a thermodynamic equilibrium that favors the more stable trans isomer.
-
Once the desired ratio is achieved, quench the reaction by adding a weak acid (e.g., acetic acid).
-
-
Hydrolysis:
-
Hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the enantiopure trans-N-Boc-ACBC.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of ACBC.
Troubleshooting Q&A
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q1: Low yield in the [2+2] photocycloaddition step. | 1. Insufficient irradiation time or lamp power. 2. Poor ethylene saturation. 3. Side reactions due to solvent impurities. | 1. Monitor reaction progress by TLC/HPLC to ensure completion. Ensure the lamp is functioning at its specified output. 2. Ensure a steady, vigorous bubbling of ethylene through the reaction mixture. Use a reactor designed for gas-liquid reactions. 3. Use high-purity, degassed solvents. |
| Q2: The chiral resolution is not yielding a crystalline salt. | 1. Incorrect solvent choice; the salt may be too soluble. 2. Impurities in the racemic mixture are inhibiting crystallization. 3. Insufficient concentration. | 1. Experiment with different solvents or solvent mixtures (e.g., ethyl acetate/hexane, methanol/diethyl ether) to find conditions where one diastereomer has low solubility. 2. Ensure the starting racemic cis-N-Boc-ACBC is of high purity (>95%). Consider a preliminary purification by column chromatography. 3. Slowly concentrate the solution or add an anti-solvent to induce crystallization. |
| Q3: Epimerization to the trans isomer is slow or incomplete. | 1. Insufficient base or deactivated base. 2. Presence of water in the reaction, which can quench the base. 3. The thermodynamic equilibrium does not strongly favor the trans isomer under the chosen conditions. | 1. Use freshly prepared sodium methoxide solution. Increase the catalyst loading slightly if needed. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the reaction temperature or extend the reaction time. Monitor the equilibrium by taking time points. |
| Q4: I'm observing side products during Boc-deprotection. | 1. Reaction conditions are too harsh, leading to degradation of the cyclobutane ring. 2. Incomplete reaction leaving partially protected material. | 1. Use standard, mild conditions for Boc removal, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature.[5] 2. Monitor the deprotection by TLC until all the starting material is consumed. |
Frequently Asked Questions (FAQs)
-
Q: Why is the cis isomer formed preferentially in the initial synthesis?
-
A: The stereochemical outcome of the [2+2] cycloaddition and subsequent ring-opening often favors the cis configuration due to the stereoelectronics of the reaction pathway. This makes the racemic cis isomer the most convenient starting point for accessing all other isomers.[1]
-
-
Q: How can I confirm the stereochemistry of my final products?
-
A: A combination of techniques is required. 1D and 2D NMR spectroscopy (specifically NOESY) can help determine the relative cis/trans stereochemistry. The absolute stereochemistry is confirmed by comparing the optical rotation to literature values or by X-ray crystallography of a suitable crystalline derivative. Chiral HPLC can be used to determine enantiomeric excess (ee).[6][7]
-
-
Q: Can I use a different protecting group instead of Boc?
-
A: Yes, other standard amine protecting groups like Fmoc or Cbz can be used. The choice will depend on the downstream application (e.g., solid-phase peptide synthesis) and the orthogonality required for your overall synthetic scheme.
-
-
Q: What safety precautions should be taken during the photochemical reaction?
-
A: Photochemical reactions require specialized equipment. The high-energy UV light source must be properly shielded to prevent eye and skin exposure. Ethylene is a flammable gas and should be handled in a well-ventilated fume hood with appropriate safety measures.
-
Data Summary
The following table provides typical quantitative data expected from the described protocols.
| Parameter | Module 1: Racemic cis-ACBC | Module 2: Resolution | Module 3: Epimerization | Final Product |
| Typical Yield | 50-60% over 3 steps | >40% for each diastereomer | 70-85% | >95% ee |
| Purity (by HPLC) | >95% | >99% (diastereomeric excess) | >98% | >99% |
| Key Analytical Method | ¹H NMR, ¹³C NMR | Chiral HPLC, Optical Rotation | HPLC (for cis/trans ratio) | Chiral HPLC, NMR |
References
- (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed. (2005).
- Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - Semantic Scholar. (2024). Semantic Scholar.
- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition | ACS Organic & Inorganic Au. (2022).
- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - Usiena air. (2022). Usiena air.
- (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ResearchGate. (2024).
- Cyclobutanes in Organic Synthesis - Baran Lab. (n.d.).
- A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids - PubMed. (2011).
- Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... - ResearchGate. (n.d.).
- A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF - ResearchGate. (2025).
- Aminoacids of the cyclobutane series - ResearchGate. (2025).
- Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - MDPI. (2023). MDPI.
- N-Boc-1-aminocyclobutanecarboxylic acid synthesis - ChemicalBook. (n.d.). ChemicalBook.
- studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (n.d.). UMass Boston ScholarWorks.
- 26.2: Synthesis of Amino Acids: A Combination of Amine and Carboxylic Acid Chemistry. (2015). LibreTexts.
- 2-aminocyclobutane-1-carboxylic acid 97% | CAS: 160191-57-1 | AChemBlock. (2026). AChemBlock.
- High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary - Scholars' Mine. (1998). Missouri S&T Scholars' Mine.
- SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES - Taylor & Francis. (2009). Taylor & Francis Online.
- Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form - PubMed. (2009).
- Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis - Benchchem. (2025). BenchChem.
- cyclobutylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
overcoming poor coupling efficiency of 2-aminocyclobutane-1-carboxylic acid in SPPS
Subject: Troubleshooting Poor Coupling Efficiency of 2-Aminocyclobutane-1-Carboxylic Acid (ACBC) Ticket ID: ACBC-SPPS-001 Support Tier: Senior Application Scientist (Level 3)
The Core Challenge: Why ACBC Fails
Context: You are likely experiencing incomplete coupling (deletion sequences) or low crude purity. Root Cause Analysis: 2-aminocyclobutane-1-carboxylic acid (ACBC) presents a dual-threat to standard SPPS:
-
Steric Bulk: The cyclobutane ring imposes significant steric hindrance, shielding both the amino group (nucleophile) and the activated carboxyl group (electrophile). This is mechanistically similar to, but often more severe than,
-aminoisobutyric acid (Aib). -
Conformational Rigidity: ACBC is a
-amino acid analog. Once incorporated, it restricts the flexibility of the peptide backbone, often inducing secondary structures (e.g., -turns or hairpins) on-resin. This leads to inter-chain aggregation , causing the "difficult sequence" phenomenon where the resin beads shrink and solvation drops.
Diagnostic & Decision Matrix
Before altering chemistry, confirm the failure mode.
-
Primary Amine Test: Use the Kaiser Test . If the beads remain blue/purple after coupling, the reaction is incomplete.
-
Secondary Amine Test: If coupling to a Proline or N-methylated residue, use the Chloranil Test or p-Nitrophenol Test .
Troubleshooting Workflow
The following logic gate outlines the escalation strategy for difficult couplings.
Figure 1: Decision tree for escalating coupling conditions based on experimental feedback.
Reagent Optimization (The "Nuclear" Options)
Standard carbodiimides (DIC) often lack the activation energy to overcome ACBC's steric barrier. You must upgrade to phosphonium or aminium salts containing the HOAt (7-aza-1-hydroxybenzotriazole) moiety. The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), accelerating the reaction by up to 10-fold compared to HOBt.
Comparative Efficacy Table
| Reagent Class | Recommended Reagent | Mechanism Benefit | Risk Profile |
| Standard | DIC / Oxyma Pure | Low racemization, safe handling. | Ineffective for ACBC (too slow). |
| Advanced | HATU / HOAt | 7-aza effect boosts reactivity. | High yield, but risk of guanidinylation if Uronium is in excess. |
| Expert | PyAOP / HOAt | Phosphonium salt (no guanidinylation). | Gold Standard for hindered amines. Expensive. |
| Alternative | COMU | Superior leaving group structure. | Comparable to HATU, often better solubility.[1] |
| Last Resort | TFFH (Acid Fluoride) | Generates highly reactive acid fluoride. | Best for extremely hindered systems (like Aib-Aib or ACBC-ACBC). |
Validated Experimental Protocols
Protocol A: The "Gold Standard" (PyAOP/Microwave)
Use this for coupling ACBC to the resin or coupling to ACBC .
Reagents:
-
Amino Acid: 4.0 eq (relative to resin loading)
-
Activator: PyAOP (4.0 eq)
-
Base: DIEA (8.0 eq)
-
Solvent: NMP (N-methylpyrrolidone) - Crucial: DMF often fails to solvate aggregated chains containing ACBC.
Procedure:
-
Dissolution: Dissolve Fmoc-ACBC-OH and PyAOP in NMP.
-
Activation: Add DIEA immediately prior to adding to the resin (do not pre-activate for > 2 mins to avoid racemization).
-
Microwave Coupling:
-
Temperature: 75°C (Standard) or 50°C (if Cys/His present).
-
Power: 30W (maintain constant temp).
-
Time: 2 x 10 minutes (Double coupling is mandatory).
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: The "Acid Fluoride" Method (For Failed PyAOP)
Use this if coupling is < 50% efficiency.
-
Activation: Mix Fmoc-ACBC-OH (3 eq) with TFFH (3 eq) and DIEA (6 eq) in DCM/DMF (1:1).
-
Reaction: Allow to react for 15 minutes in solution to generate the acid fluoride.
-
Coupling: Add mixture to resin. Shake for 2 hours at Room Temperature (Acid fluorides are unstable at high heat).
Frequently Asked Questions (FAQ)
Q1: I see a +18 Da mass shift in my LCMS. What is this? A: This is likely an Aspartimide formation if you have Asp residues, or simple hydrolysis. However, with ACBC, ensure you aren't seeing hydrolysis of the acid fluoride if using Protocol B. More commonly, if using HATU, a +99 Da shift indicates guanidinylation of the N-terminus. Solution: Switch from HATU to PyAOP.
Q2: Should I use Cis- or Trans-ACBC? A: This depends on your biological target, but chemically, Trans-ACBC is generally easier to couple. Cis-ACBC can form intramolecular hydrogen bonds (between the amine and acid) that lock it into an unreactive conformation. If you must use cis, use Protocol B (Acid Fluoride) as it is less sensitive to this H-bonding.
Q3: My resin volume decreased significantly after adding ACBC. Why? A: This is aggregation . The rigid cyclobutane ring is forcing the peptide chains to collapse.
-
Fix: Switch solvent to 100% NMP or add chaotropic salts like 0.1M LiCl in DMF during the coupling and deprotection steps.
Q4: Can I use standard Fmoc-Cl deprotection? A: Yes, standard 20% Piperidine/DMF works. However, deprotection of ACBC (removing Fmoc from the ACBC N-terminus) is slow due to sterics.
-
Optimization: Use 20% Piperidine + 0.1M DBU in DMF. The DBU (a stronger base) accelerates Fmoc removal in hindered environments.
References
-
Albericio, F., & Bomer, J. M. (1999). Coupling Reagents and Solvents for the Synthesis of Difficult Peptides. This seminal work establishes the superiority of HOAt-based reagents (HATU/PyAOP) for sterically hindered amino acids.
-
CEM Corporation. (2014). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Provides data on using microwave energy to overcome the steric barrier of Aib and N-methylated residues, directly applicable to ACBC.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Technical guide verifying the use of COMU and acid fluorides for hindered couplings.
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Discusses the conformational rigidity of cyclo-amino acids (like ACBC)
Sources
Validation & Comparative
comparative analysis of cyclobutane versus cyclopentane amino acids in peptides.
Comparative Analysis: Cyclobutane ( ) vs. Cyclopentane ( ) Amino Acids in Peptidomimetics
Executive Summary: The Constrained Backbone Choice
In the engineering of peptide therapeutics,
The choice between 1-aminocyclobutanecarboxylic acid (
-
is the superior helix promoter , functioning as a super-bulky Aib (aminoisobutyric acid) analog that strongly enforces
-helical or -helical conformations due to the Thorpe-Ingold effect. -
acts as a structural probe for turns , often favoring distorted
-helices or -turns due to its unique ring puckering and slightly reduced steric bulk compared to the five-membered ring.
This guide analyzes the physicochemical distinctions, synthetic challenges, and performance metrics of these two constrained building blocks.
Structural Mechanics & Conformational Control
The primary utility of these amino acids lies in their ability to lock the backbone torsion angles (
Ring Strain and Puckering
The internal bond angle of the cycloalkane ring directly influences the hybridization geometry at the
-
Cyclobutane (
): The four-membered ring is puckered (butterfly shape) to relieve torsional strain, but it remains relatively rigid. The internal angle is compressed (~88°), which expands the external angle. This deviation often forces the backbone into extended or distorted helical structures ( -helix) rather than a perfect -helix. -
Cyclopentane (
): The five-membered ring adopts flexible "envelope" or "half-chair" conformations (pseudorotation). Its internal angle (~102°) is closer to the tetrahedral ideal, making it a "perfect" constrained analog of Aib. It strongly restricts and to the helical region ( ).
Comparative Structural Data
| Feature | ||
| Internal Ring Angle | ~88° | ~102° |
| Preferred Secondary Structure | Distorted | Ideal |
| Steric Bulk (Hydrophobicity) | Moderate | High (Lipophilic) |
| Ramachandran Space | Restricted (Bridge region/Helical) | Highly Restricted (Strictly Helical) |
| Proteolytic Resistance | High | Very High (Steric Shielding) |
Conformational Pathway Diagram
The following diagram illustrates how ring size dictates downstream structural outcomes.
Figure 1: Mechanistic pathway showing how ring size influences internal bond angles and resultant peptide secondary structure.
Synthesis & Incorporation: Overcoming Steric Hindrance
Both
The "Difficult Coupling" Protocol
Expert Insight: Do not use standard HBTU/DIEA cycles. The coupling will stall, leading to deletion sequences.
Recommended Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – essential to reduce racemization (though less of a risk for achiral
) and accelerate reaction. -
Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: Ensure complete removal of Fmoc, as steric bulk makes the amine less accessible.
-
Activation (Pre-activation is key):
-
Dissolve 5.0 eq of Fmoc-
-OH and 4.9 eq of HATU in minimal DMF. -
Add 10 eq of DIEA.
-
Allow to activate for 1-2 minutes (yellow color change).
-
-
Coupling:
-
Add activated mixture to resin.
-
Microwave Assistance (Highly Recommended): 75°C for 10 minutes (25W).
-
Alternative (Room Temp): Double coupling (2 x 2 hours).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Synthesis Comparison[1]
| Parameter | ||
| Coupling Difficulty | High | Very High (Greater steric bulk) |
| Solubility | Good in DMF/NMP | Moderate (Hydrophobic aggregation risk) |
| Aggregation Potential | Moderate | High (Promotes |
| Cleavage | Standard TFA cocktails | Standard TFA cocktails |
Performance Comparison: Stability & Affinity
Proteolytic Stability
Both residues significantly enhance metabolic stability compared to standard amino acids.
-
Mechanism: The cyclic side chain creates a "steric umbrella" that prevents proteases (like Trypsin or Chymotrypsin) from accessing the peptide bond.
-
Verdict:
generally offers superior protection due to its larger hydrophobic surface area, which effectively shields the backbone from enzymatic active sites.
Experimental Validation: Proteolytic Assay
To verify the stability enhancement in your specific peptide sequence, use the following self-validating protocol.
Materials:
-
Peptide A (Control: Alanine substituted)
-
Peptide B (Test:
substituted) -
Enzyme: Chymotrypsin (or relevant serum protease)
-
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.8
Workflow Diagram (DOT):
Figure 2: Standardized workflow for comparative proteolytic stability profiling.
Decision Matrix: When to Use Which?
Use the following logic to select the correct amino acid for your application.
| If your goal is... | Choose... | Reasoning |
| Maximize Helicity | The 102° bond angle and envelope pucker mimic the ideal | |
| Induce a Turn ( | The constrained 88° angle favors tighter turns and can stabilize | |
| Probe Steric Limit | If | |
| Improve Solubility | ||
| Foldamer Design | Both | Often used in alternating sequences ( |
References
-
Toniolo, C., et al. (2003). Peptide backbone folding induced by the C(alpha)-tetrasubstituted cyclic alpha-amino acids. Organic & Biomolecular Chemistry .
-
Balaji, V. N., et al. (1995).[1] Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research .
-
De Pol, S., et al. (2004). Structure of beta-peptides containing C(alpha)-methylated amino acids. Chemistry - A European Journal .
-
Aravinda, S., et al. (2002). Conformation of peptides containing the alpha,alpha-disubstituted amino acid 1-aminocyclopentane-1-carboxylic acid (
).[2] Journal of the American Chemical Society .
Disclaimer: This guide is intended for research purposes only. Experimental conditions should be optimized based on specific peptide sequences and equipment availability.
Sources
- 1. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide backbone folding induced by the C(alpha)-tetrasubstituted cyclic alpha-amino acids 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) and 1-aminocyclopentane-1-carboxylic acid (Ac5c). A joint computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
circular dichroism spectroscopy to confirm secondary structure of modified peptides
Executive Summary
In the landscape of peptide drug discovery, Circular Dichroism (CD) spectroscopy remains the primary screening tool for validating secondary structure, particularly for modified peptides (stapled, cyclized, or N-methylated). While high-resolution techniques like NMR and X-ray crystallography provide atomic detail, they are often rate-limiting due to sample requirements, cost, and time.
This guide objectively compares modern CD spectroscopy against its alternatives. The data demonstrates that while CD lacks atomic resolution, its speed , sensitivity to conformational dynamics , and low sample consumption make it the superior choice for high-throughput structural validation and stability profiling of peptidomimetics.
Technical Deep Dive: Why CD for Modified Peptides?
Modified peptides often defy standard structural prediction algorithms. Chemical modifications—such as hydrocarbon stapling, lactam cyclization, or the inclusion of
The Physics of the Measurement
CD measures the differential absorption of left- and right-circularly polarized light (
-
The "Staple" Effect: For stapled peptides, the primary metric of success is the helicity enhancement . A native peptide might show a "random coil" signal (minima ~198 nm).[7] Upon stapling, a successful candidate will shift to the classic
-helical signature (double minima at 208 nm and 222 nm). -
The 222/208 Ratio: In modified peptides, the ratio of ellipticity at 222 nm to 208 nm (
) is a critical diagnostic.[8]-
Ratio
1.0: Indicates coiled-coil interactions or aggregation (common in hydrophobic stapled peptides). -
Ratio
0.86: Indicates isolated, monomeric -helices (usually the desired state for intracellular targets).
-
Comparative Analysis: CD vs. Alternatives
The following analysis contrasts CD with Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, specifically for the workflow of modified peptide development.
Performance Matrix
| Feature | Circular Dichroism (CD) | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Output | Global Secondary Structure (%) | Atomic-level Resolution (3D) | Local Bond Vibrations |
| Sample Required | Low (50–200 | High (2–10 mg) | Medium (0.5–1 mg) |
| Time per Sample | Fast (10–20 mins) | Slow (Hours to Days) | Fast (10–30 mins) |
| Solvent Compatibility | Aqueous & TFE (Buffer limited) | Any (Deuterated required) | High Conc. / Solids / Oils |
| Dynamic Range | Excellent (Thermal Melts) | Poor (Static snapshots) | Good (Thermal Melts) |
| Cost per Assay | $ | $ |
Critical Analysis
-
CD vs. NMR:
-
The Bottleneck: NMR requires isotopic labeling (
C, N) or long acquisition times for natural abundance. For a library of 50 stapled peptides, NMR is logistically impossible as a primary screen. -
The CD Advantage:[1][2][4] CD can screen the entire library in one day, identifying the top 5 "folded" candidates for subsequent NMR characterization.
-
-
CD vs. FTIR:
-
The Water Problem: FTIR struggles with aqueous solutions because water absorbs strongly in the Amide I region (1600–1700 cm
). CD is designed for solution-state physics, making it more physiologically relevant for drug screening.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct structural validation tool based on the stage of peptide development.
Figure 1: Strategic workflow for integrating CD into peptide drug discovery, prioritizing speed and sample conservation.
Experimental Protocol: Validating Modified Peptides
Objective: Obtain a high-quality Far-UV CD spectrum (190–260 nm) to confirm helicity in a stapled peptide.
Reagents & Equipment[1][9][10][11]
-
Instrument: Nitrogen-flushed CD Spectropolarimeter (e.g., Jasco J-1500 or equivalent).
-
Cuvette: Quartz Suprasil, 1 mm pathlength (standard) or 0.1 mm (for high absorption).
-
Buffer: 10 mM Potassium Phosphate, pH 7.4. (CRITICAL: Avoid Chloride ions and Tris buffer, as they absorb strongly <200 nm).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill the cuvette with only the buffer.
-
Run a scan (260 nm
190 nm). This is your blank. -
Self-Validation: If the High Tension (HT) voltage exceeds 700V at 195 nm, your buffer is too absorbing. Switch to a 0.1 mm cuvette or dilute the buffer.
-
-
Sample Preparation:
-
Dissolve peptide to a target concentration of 0.1 – 0.2 mg/mL .
-
Note: Modified peptides are often hydrophobic. If solubility is poor, add small amounts of TFE (Trifluoroethanol) cautiously, but note that TFE artificially induces helicity.
-
-
Measurement:
-
Load sample.[9] Ensure no micro-bubbles (bubbles cause light scattering artifacts).
-
Parameters:
-
Bandwidth: 1 nm
-
Scanning Speed: 50 nm/min
-
Accumulations: 3 (averaging reduces noise)
-
Temperature: 20°C or 25°C
-
-
-
Data Processing:
-
Subtract the Buffer Baseline from the Sample Spectrum.
-
Convert raw ellipticity (
, mdeg) to Mean Residue Ellipticity (MRE) using the formula: Where:
-
Troubleshooting & Data Interpretation
The "Aromatic" Trap
Modified peptides often contain non-natural aromatic residues (e.g., naphthyl-alanine) or high counts of Trp/Tyr/Phe.
-
The Issue: Aromatic side chains have CD signals in the Far-UV (215–230 nm) that can overlap with the
-helical signal (222 nm). -
The Fix: If the spectrum looks "distorted" (e.g., positive peaks near 225 nm), run a Near-UV CD scan (250–320 nm) . If you see strong signals here, the Far-UV spectrum is likely contaminated by side-chain contributions.
Aggregation Check
If your peptide shows a massive negative signal at 222 nm and the solution looks slightly cloudy:
-
Check the HT Voltage trace.[11] A spike in HT voltage indicates light scattering (aggregation).
-
Dilute the sample 10x. If the spectral shape changes, the peptide is aggregating.
Visualization: The Helicity Check
Figure 2: Logic flow for interpreting spectral signatures of modified peptides.
References
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[1][2][3][6][7][12][9][10][11][13][14][15] Nature Protocols, 1(6), 2876–2890. Link
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005).[6] How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139. Link
-
MTOZ Biolabs. (2025). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Link
-
Creative Proteomics. (2025). Sample Preparation Best Practices for Circular Dichroism (CD). Link
-
JASCO Inc. (2025). Circular Dichroism Tips & Tricks for Biological Samples. Link
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Far UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. researchgate.net [researchgate.net]
- 7. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation Best Practices for Circular Dichroism (CD) - Creative Proteomics [iaanalysis.com]
- 11. jascoinc.com [jascoinc.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy? | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
2-Aminocyclobutane-1-carboxylic acid proper disposal procedures
Topic: 2-Aminocyclobutane-1-carboxylic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers
Executive Safety Summary
2-Aminocyclobutane-1-carboxylic acid (ACBC) is a conformationally restricted, unnatural amino acid often used as a ligand for NMDA receptors or as a building block in peptide synthesis. While generally classified as an irritant rather than an acutely toxic substance (like P-list chemicals), its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and ensure regulatory compliance (RCRA).
Immediate Hazard Profile (GHS):
-
Signal Word: WARNING
Chemical Profile & Risk Assessment
The "Why" Behind the Protocol
To dispose of ACBC safely, one must understand its physicochemical behavior. Unlike standard aliphatic amino acids, the cyclobutane ring introduces ring strain and specific steric constraints.
| Property | Value/Description | Disposal Implication |
| Physical State | Solid (Powder/Crystalline) | High dust potential; requires particulate respiratory protection during transfer.[5] |
| Solubility | Water-soluble; Amphoteric | Do not dispose of down drains. Its zwitterionic nature allows it to solubilize in neutral pH, making aquatic containment difficult if released. |
| Reactivity | Amine & Carboxylic Acid moieties | Incompatible with Strong Oxidizers. Segregation is critical to prevent exothermic reactions or formation of nitrogen oxides (NOx). |
| Stability | Stable under standard conditions | Persistent in environment; incineration is the only validated destruction method. |
Expert Insight: As a Senior Application Scientist, I emphasize that while ACBC is not a "high-hazard" explosive, its structural rigidity (cyclobutane ring) makes it biologically interesting and potentially persistent. Therefore, Sanitary Sewer Disposal is strictly prohibited regardless of concentration. We treat this as a non-biodegradable organic chemical waste.
Waste Segregation Protocol
The "How" of Pre-Disposal Storage
Effective disposal starts at the bench. You must segregate ACBC waste streams based on their physical state and solvent matrix.
Compatibility Matrix
-
Keep Separate From: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Acid Chlorides, Acid Anhydrides.
-
Compatible With: General organic solids, non-halogenated organic solvents (if in solution).
Container Specifications
-
Solid Waste: High-density polyethylene (HDPE) or amber glass wide-mouth jars.
-
Liquid Waste:
-
Aqueous: HDPE carboys (pH 5–9).
-
Organic: Safety cans or glass bottles compatible with the solvent (e.g., DMSO, Methanol).
-
Disposal Workflows (Visualized)
The following decision tree illustrates the logical flow for determining the correct waste stream for ACBC.
Figure 1: Decision logic for 2-Aminocyclobutane-1-carboxylic acid waste streams. Note the convergence on incineration for final destruction.
Step-by-Step Disposal Procedures
Protocol A: Solid ACBC Disposal (Pure Substance)
Use this for expired stock, spill cleanup solids, or excess weighing powder.
-
PPE Verification: Don Nitrile gloves (0.11 mm min thickness), safety goggles, and a lab coat. If handling >10g outside a fume hood, use a P95 particulate respirator.
-
Container Selection: Use a dedicated "Solid Chemical Waste" container.
-
Transfer: Carefully transfer the solid into the container. Avoid generating dust.[1][2][5][6]
-
Self-Validating Step: Wipe the exterior of the waste container with a damp tissue. If the tissue picks up white residue, the transfer was not clean; dispose of the tissue in the same container.
-
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: "2-Aminocyclobutane-1-carboxylic acid" (Do not use abbreviations like ACBC).
-
Hazards: Check "Irritant" and "Toxic".
-
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for HPLC waste or reaction byproducts.
-
Characterize the Matrix: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, DMSO).
-
Segregation:
-
Scenario 1 (Organic): Pour into the corresponding Organic Waste solvent carboy.
-
Scenario 2 (Aqueous): Pour into the Aqueous Chemical Waste carboy.
-
Critical Control Point: Never mix ACBC solutions with waste containing heavy metals or oxidizers, as the amino acid can act as a chelator or reducing agent, potentially altering the waste profile.
-
-
Rinsing: Triple rinse the empty original vessel with the compatible solvent. Add rinsate to the waste container.[7] Deface the original label and dispose of the empty bottle as glass waste.
Emergency Spill Response
In the event of a benchtop spill:
-
Isolate: Alert nearby personnel.
-
Protect: Wear PPE (Gloves, Goggles, N95/P95 mask).
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep up carefully into a dustpan.
-
Liquid Spill: Absorb with vermiculite or standard spill pads.
-
-
Decontaminate: Clean the surface with water and soap.
-
Disposal: Place all cleanup materials (towels, gloves, debris) into a clear plastic bag, seal it, and label it as "Hazardous Waste - Debris contaminated with ACBC."
Regulatory Compliance (USA/RCRA)
While ACBC is not explicitly listed on the EPA P-list or U-list, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.
-
Generator Status: The waste contributes to your facility's monthly generation weight.
-
Waste Code: If not mixed with listed solvents, it typically falls under D001 (Ignitable, if in flammable solvent) or general non-regulated chemical waste requiring destruction. However, best practice assigns it to Lab Pack consolidation for incineration.
-
Documentation: Maintain an inventory log of mass disposed of. This is crucial for "Cradle-to-Grave" tracking required by 40 CFR 262.
References
-
PubChem. (n.d.). 2-Aminocyclobutane-1-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
